molecular formula C9H12N2O B3079111 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine CAS No. 1060806-97-4

1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine

Número de catálogo: B3079111
Número CAS: 1060806-97-4
Peso molecular: 164.20
Clave InChI: ZLKHFZIJLCDLJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine is a cyclopropane-containing small molecule that serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery research. The compound features a cyclopropylamine group adjacent to a 6-methoxypyridin-2-yl (2-methoxypyridin-6-yl) ring system, a structural motif present in compounds investigated for central nervous system (CNS) targets . Research indicates that small, strained ring molecules like cyclopropane derivatives possess rigid, defined conformations and unique electronic properties that can significantly influence a compound's biological activity and metabolic profile . The structural architecture of this compound, particularly the cyclopropane ring linked to a methoxypyridine system, is representative of a class of compounds studied as potential selective agonists for serotonin receptors, specifically the 5-HT2C receptor . Such 5-HT2C selective agonists are investigated for various therapeutic applications, including psychiatric and metabolic disorders, with the aim of achieving functional selectivity and reduced side effects . The molecule is intended for use by qualified researchers as a building block in chemical synthesis, a scaffold for library development, or a tool compound in pharmacological studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1-(6-methoxypyridin-2-yl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-4-2-3-7(11-8)9(10)5-6-9/h2-4H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKHFZIJLCDLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Application of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks is the primary driver of a drug candidate's pharmacokinetic and pharmacodynamic success. 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine (commercially available as a dihydrochloride salt, CAS 1255099-02-5) [1] represents a highly privileged scaffold. By fusing a rigid cyclopropylamine moiety with an electron-rich methoxypyridine ring, this intermediate offers a unique physicochemical profile. This whitepaper provides an in-depth analysis of its structural descriptors, the causality behind its ADME (Absorption, Distribution, Metabolism, and Excretion) advantages, and the self-validating experimental protocols required for its rigorous laboratory characterization.

Structural Rationale & Physicochemical Profiling

The architectural design of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine is not arbitrary; it is a calculated effort to optimize target engagement while mitigating metabolic liabilities.

The Cyclopropylamine Motif

Standard primary aliphatic amines (e.g., isopropylamine) typically exhibit a pKa of ~10.5, rendering them almost entirely protonated at physiological pH (7.4). This high degree of ionization severely restricts passive lipid bilayer permeability. However, the incorporation of a cyclopropyl ring fundamentally alters the hybridization state of the carbon atoms. The compressed bond angles of the cyclopropane ring force the exocyclic C-N bond to adopt higher s-character (approaching sp² hybridization) [2]. This inductive electron-withdrawing effect lowers the pKa of the primary amine to approximately 8.2–8.6. Consequently, a significantly larger fraction of the molecule remains neutral at pH 7.4, directly enhancing passive membrane permeability.

The 6-Methoxypyridine System

The pyridine nitrogen acts as a critical hydrogen bond acceptor (HBA) for interacting with kinase hinge regions or GPCR binding pockets [3]. The addition of the 6-methoxy group provides dual electronic effects: it is electron-withdrawing via induction (sigma bonds) but strongly electron-donating via resonance (pi system). This resonance effect enriches the electron density of the pyridine ring, fine-tuning the pKa of the pyridine nitrogen (typically ~3.5–4.5) and strengthening its capacity as an HBA without introducing excessive lipophilicity.

Quantitative Data Summary

The calculated and experimental baseline physicochemical properties of the free base and its salt form are summarized in Table 1 .

Table 1: Physicochemical Descriptors of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine

PropertyValue (Free Base)Value (2HCl Salt)Impact on Drug Design
Molecular Formula C₉H₁₂N₂OC₉H₁₄Cl₂N₂ON/A
Molecular Weight 164.20 g/mol 237.13 g/mol Highly ligand-efficient (LE); leaves MW budget for elaboration.
Topological Polar Surface Area (TPSA) 48.14 ŲN/AOptimal for blood-brain barrier (BBB) penetration (< 90 Ų).
Rotatable Bonds 22Low entropic penalty upon target binding.
H-Bond Donors (HBD) 1 (-NH₂)N/AComplies with Lipinski’s Rule of 5; minimizes desolvation energy.
H-Bond Acceptors (HBA) 3 (N, N, O)N/AProvides multiple vectors for target engagement.
Estimated LogP 1.1 – 1.5N/AIdeal balance of aqueous solubility and lipophilicity.

Mechanistic Impact on ADME

To visualize how these structural components dictate the molecule's behavior in biological systems, we map the logical relationship between structure, physicochemical shifts, and ADME outcomes.

G Structure 1-(6-Methoxypyridin-2-YL) cyclopropan-1-amine Cyclo Cyclopropyl Group (Increased s-character) Structure->Cyclo Methoxy 6-Methoxy Group (Electron Donating) Structure->Methoxy pKa_drop Lower Amine pKa (~8.2) Cyclo->pKa_drop HBA Enhanced H-Bond Acceptor Capacity Methoxy->HBA Perm Higher Permeability (Passive Diffusion) pKa_drop->Perm Target Improved Kinase Hinge Binding HBA->Target

Mechanistic pathway illustrating how structural motifs dictate ADME properties.

Self-Validating Experimental Protocols

Theoretical calculations must be grounded in empirical data. As an Application Scientist, I mandate that all analytical workflows utilize self-validating systems —protocols designed to inherently flag their own errors. Below are the definitive methodologies for characterizing this compound.

G Start Compound: 1-(6-Methoxypyridin-2-YL) cyclopropan-1-amine pKa Potentiometric Titration (pKa Determination) Start->pKa LogD Shake-Flask LC-MS (LogD pH 7.4) Start->LogD Sol Kinetic Solubility (Nephelometry) Start->Sol Data Physicochemical Profile Generation pKa->Data LogD->Data Sol->Data

Multiparametric physicochemical characterization workflow.

Protocol 1: Potentiometric pKa Determination

Causality: Why potentiometric titration over UV-metric? While the methoxypyridine ring has a strong chromophore, the primary amine is aliphatic and lacks a distinct UV shift upon protonation. Potentiometry measures the macroscopic pKa with high fidelity by tracking the change in electromotive force (EMF) as a function of titrant volume, capturing both the pyridine and amine ionization events.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mg of the 2HCl salt [1] in 10 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Titration: Titrate the solution with standardized 0.5 M KOH under an inert argon atmosphere to prevent CO₂ absorption (which would form carbonic acid and skew the basic pKa readings).

  • Data Acquisition: Record the EMF after each 0.01 mL addition of titrant.

  • Self-Validation (Gran Plot Analysis): Simultaneously plot the Gran function.

    • Validation Check: Linear regions of the Gran plot confirm that the electrode is responding ideally (Nernstian behavior) and that the compound has not precipitated during the titration. Non-linearity immediately invalidates the run, indicating the need for a co-solvent (e.g., methanol) followed by Yasuda-Shedlovsky extrapolation.

Protocol 2: Lipophilicity (LogD₇.₄) via Shake-Flask LC-MS

Causality: Why shake-flask with LC-MS instead of UV-Vis? LC-MS provides superior sensitivity and specificity, enabling the use of highly dilute concentrations (e.g., 1 µM). This prevents the compound from exceeding its thermodynamic solubility limit in the aqueous phase, which would artificially skew the partition coefficient.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol with 10 mM Phosphate Buffered Saline (PBS, pH 7.4), and vice versa, by stirring the biphasic mixture for 24 hours.

  • Sample Spiking: Add 10 µL of a 1 mM DMSO stock solution of the compound to a glass vial containing 5 mL of the pre-saturated octanol and 5 mL of the pre-saturated PBS.

  • Equilibration: Seal the vial and agitate on a mechanical shaker at 300 RPM for 60 minutes at 25 °C.

  • Phase Separation: Centrifuge the vial at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample the octanol and aqueous phases separately. Dilute the octanol phase 1:100 in methanol. Analyze both phases via LC-MS/MS using Multiple Reaction Monitoring (MRM) for the specific mass transition of the compound.

  • Self-Validation (Mass Balance): Calculate the total mass recovered.

    • Validation Check: The concentration in the octanol phase plus the aqueous phase must equal the initial stock concentration within a ±5% margin of error. Any deviation flags potential compound aggregation, degradation, or adsorption to the borosilicate glassware, rendering the LogD calculation invalid.

Conclusion

1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine is a highly engineered building block that beautifully demonstrates the principles of modern rational drug design. By leveraging the geometric constraints of a cyclopropyl ring to modulate amine basicity, and pairing it with an electron-rich pyridine system, chemists can utilize this intermediate to synthesize drug candidates with superior permeability, excellent ligand efficiency, and robust kinase-hinge binding capabilities. Rigorous, self-validating physicochemical profiling remains the cornerstone of successfully integrating this scaffold into clinical pipelines.

References

  • PubChem. Cyclopropylamine - Compound Summary. National Center for Biotechnology Information. Available at:[Link]

  • PubChem. 2-Aminopyridine - Compound Summary. National Center for Biotechnology Information. Available at:[Link]

Structural Elucidation and Conformational Profiling of 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of highly saturated, conformationally restricted motifs is a proven tactic for optimizing pharmacokinetic properties. 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine represents an advanced building block that merges the hydrogen-bonding capacity of a functionalized pyridine with the rigidifying effects of a cyclopropylamine [1, 2].

Cyclopropylamines serve as excellent bioisosteres for gem-dimethyl groups, piperidines, and anilines [2]. By restricting the conformational degrees of freedom, the cyclopropyl ring minimizes the entropic penalty upon target binding. Furthermore, the increased


 character improves aqueous solubility and mitigates the risk of cytochrome P450-mediated aromatic oxidation [2]. The adjacent 6-methoxypyridine system provides a bidentate interaction interface (via the pyridine nitrogen and methoxy oxygen) while modulating the basicity of the primary amine through inductive effects. This whitepaper provides a comprehensive, self-validating framework for the structural and conformational analysis of this critical pharmacophore.

Physicochemical & Structural Profiling

To establish a baseline for analytical characterization, the theoretical and empirical physicochemical properties of 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine (and its commercially prevalent dihydrochloride salt) are summarized below [1].

PropertyFree BaseDihydrochloride Salt (2HCl)
CAS Registry Number N/A (Often generated in situ)1255099-02-5
Molecular Formula C

H

N

O
C

H

Cl

N

O
Molecular Weight 164.20 g/mol 237.13 g/mol
Topological Polar Surface Area (TPSA) 48.4 Ų48.4 Ų (excluding counterions)
Hydrogen Bond Donors (HBD) 1 (Primary Amine, -NH

)
3 (Protonated species)
Hydrogen Bond Acceptors (HBA) 3 (N-pyridine, N-amine, O-methoxy)3
Physical State at Standard Temp Viscous Oil / Low-Melting SolidCrystalline Powder

In-Depth Structural Analysis Workflows

The structural validation of 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine requires a multi-modal analytical approach to resolve the electronic interplay between the strained carbocycle and the heteroaromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the electronic environment of this molecule. The structural causality of the observed chemical shifts is driven by three primary factors:

  • Diamagnetic Anisotropy of the Cyclopropane Ring: The

    
    H NMR signals for the cyclopropyl methylene protons (
    
    
    
    ) appear highly upfield (typically
    
    
    0.8–1.2 ppm). This is not merely an inductive effect; it is caused by the diamagnetic shielding cone generated by the high electron density of the strained C-C bonds.
  • Mesomeric (+M) Effect of the Methoxy Group: In

    
    H and 
    
    
    
    C NMR, the methoxy group (
    
    
    ~3.9 ppm,
    
    
    ~53 ppm) donates electron density into the pyridine ring. This strictly shields the ortho (C5) and para (C3) positions, resulting in distinct upfield shifts compared to an unsubstituted pyridine.
  • 
    N NMR as a Protonation Probe:  The pyridine nitrogen is highly sensitive to the solvent and protonation state [3]. In the free base, the 
    
    
    
    N resonance appears near
    
    
    300 ppm (referenced to liquid NH
    
    
    ). Upon conversion to the 2HCl salt, a dramatic upfield shift (
    
    
    ppm) occurs due to the loss of the lone pair's paramagnetic contribution to the shielding tensor [3].
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI-MS/MS) provides sequence-like fragmentation of the molecule. The parent ion


 at m/z 165.10 undergoes predictable, energy-dependent degradation:
  • Neutral Loss of Ammonia (-17 Da): Yields a highly stabilized cyclopropyl-pyridinium cation (m/z 148).

  • Radical Cleavage (-15 Da): The methoxy group readily loses a methyl radical (

    
    ), a diagnostic fragmentation pathway for anisole and methoxypyridine derivatives, yielding a stable pyridone-like radical cation.
    
X-Ray Crystallography

The free base of this compound possesses high rotational freedom around the C(pyridine)-C(cyclopropane) bond and is typically an oil, rendering it unsuitable for direct X-ray diffraction. Causality of Salt Selection: By synthesizing the dihydrochloride (2HCl) salt, both the primary amine and the pyridine nitrogen are protonated. This enforces a rigid, highly ordered crystal lattice driven by strong N-H


Cl hydrogen bonds, allowing for precise determination of bond lengths, ring strain angles, and absolute configuration.

Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility and high-fidelity data acquisition.

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Weigh exactly 5.0 mg of the 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine 2HCl salt. Dissolve completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    , 99.9% D) to prevent proton exchange issues common in CDCl
    
    
    
    for amine salts.
  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe. Regulate the probe temperature to exactly 298 K.

  • 
    H Acquisition:  Set the relaxation delay (
    
    
    
    ) to 2.0 seconds. Acquire 16 scans with a spectral width of 12 ppm.
  • 
    C Acquisition:  Utilize a proton-decoupled sequence (WALTZ-16). Set 
    
    
    
    to 3.0 seconds to allow relaxation of quaternary carbons (C2, C6, and the cyclopropyl quaternary carbon). Acquire 1024 scans.
  • 2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum to definitively link the cyclopropyl quaternary carbon to the pyridine C2 position via

    
     coupling.
    
Protocol B: LC-MS/MS Fragmentation Analysis
  • Mobile Phase Preparation: Prepare Solvent A (0.1% Formic acid in HPLC-grade Water) and Solvent B (0.1% Formic acid in Acetonitrile).

  • Chromatography: Inject 2

    
    L of a 1 
    
    
    
    g/mL sample onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7
    
    
    m). Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
  • Mass Spectrometry: Operate the Q-TOF in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Collision-Induced Dissociation (CID): Isolate the

    
     precursor ion (m/z 165.10). Apply a collision energy ramp of 15–35 eV using Argon as the collision gas to capture the loss of NH
    
    
    
    and
    
    
    .
Protocol C: Crystallization of the 2HCl Salt
  • Dissolution: Suspend 50 mg of the 2HCl salt in 1.0 mL of boiling absolute ethanol in a 4 mL glass vial. Add drops of deionized water until complete dissolution is achieved.

  • Vapor Diffusion: Place the open 4 mL vial inside a larger 20 mL vial containing 5 mL of anti-solvent (Diethyl Ether). Cap the 20 mL vial tightly.

  • Incubation: Allow the system to stand undisturbed at 4 °C for 72 hours. The slow diffusion of ether into the ethanol/water mixture will lower the dielectric constant, inducing the nucleation of diffraction-quality single crystals.

Mechanistic & Conformational Analysis

The structural elucidation process and the underlying electronic causality are mapped in the diagrams below.

Workflow A 1-(6-Methoxypyridin-2-yl) cyclopropan-1-amine B NMR Spectroscopy (1H, 13C, 15N, 2D) A->B C High-Resolution MS (ESI-QTOF) A->C D X-Ray Crystallography (2HCl Salt) A->D E Conformational & Electronic Mapping B->E F Isotopic Mass & Fragmentation Pathway C->F G Absolute Configuration & Bond Lengths D->G

Caption: Workflow for the comprehensive structural elucidation of the compound.

Causality A Methoxy Group (Electron Donating) B Pyridine Ring (Electron Deficient) A->B +M Effect D Ortho/Para Shielding in 13C/1H NMR A->D C Cyclopropylamine (Conformational Restraint) B->C Inductive Pull E Shift in pKa & 15N Resonance B->E F High Ring Strain & Distinct J-Couplings C->F

Caption: Causality map linking structural motifs to observed analytical phenomena.

References

  • Talele, T. T. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." National Center for Biotechnology Information (NIH PMC).[Link]

  • Witanowski, M., et al. "Pyridine nitrogen-15 nuclear magnetic resonance chemical shift as a probe of medium effects in aprotic and hydrogen bonding solvents." Analytical Chemistry (ACS Publications). [Link]

discovery and history of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and History of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine

Abstract

The confluence of unique structural motifs often yields chemical entities of profound importance in modern medicinal chemistry. 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine is a prime example of such a confluence, merging the electronically distinct 6-methoxypyridine system with the conformationally constrained and metabolically robust cyclopropylamine scaffold. This guide provides a comprehensive exploration of this molecule, tracing its synthetic origins from foundational organometallic chemistry to its establishment as a pivotal building block in contemporary drug discovery. We will dissect the key synthetic strategies, explain the causality behind methodological choices, and illustrate its application in the development of novel therapeutics, thereby offering a technical resource for researchers, scientists, and drug development professionals.

Introduction: The Genesis of a Privileged Scaffold

In the landscape of drug discovery, certain molecular fragments consistently appear in successful therapeutic agents. These "privileged scaffolds" possess a combination of desirable properties, including metabolic stability, synthetic accessibility, and the ability to engage in key interactions with biological targets. The cyclopropylamine moiety is a classic example of such a scaffold. Its rigid, three-dimensional structure can impart favorable conformational pre-organization to a drug molecule, enhance binding affinity, and often improve metabolic stability by blocking sites of oxidative metabolism.

When this amine is attached to a 6-methoxypyridine ring, a new set of properties emerges. The pyridine ring serves as a versatile aromatic system capable of participating in various non-covalent interactions, while the methoxy group modulates its electronic properties and can act as a hydrogen bond acceptor.[1][2] The combination of these two components in 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine has created a highly sought-after building block for constructing complex molecules targeting a range of diseases, from autoimmune disorders to central nervous system conditions.[3][4] This guide illuminates the history and synthetic evolution of this important chemical entity.

Synthetic Evolution: Mastering the Strained Ring

The primary challenge in synthesizing 1-substituted cyclopropylamines lies in the efficient construction of the strained three-membered ring bearing a primary amine. The development of titanium-mediated cyclopropanation reactions in the late 20th century provided the critical breakthrough needed for accessing this class of compounds.

The Kulinkovich-Szymoniak Reaction: A Direct Route from Nitriles

The most direct and elegant synthetic route to 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine relies on a modification of the Kulinkovich reaction, specifically the Kulinkovich-Szymoniak reaction.[5] This powerful transformation enables the synthesis of primary cyclopropylamines directly from nitriles.[6][7]

The reaction commences with the formation of a titanacyclopropane intermediate from a Grignard reagent (typically ethylmagnesium bromide) and a titanium(IV) alkoxide, such as titanium(IV) isopropoxide.[6] This organometallic species then reacts with the nitrile precursor, 6-methoxy-2-cyanopyridine. A subsequent crucial step involving a Lewis acid workup efficiently converts the resulting azatitanacycle intermediate into the desired primary cyclopropylamine, minimizing the formation of ketone byproducts that can occur under other conditions.[5]

The causality behind this efficiency is rooted in the mechanism. The Lewis acid activates the intermediate, promoting the reductive elimination that leads to the cyclopropylamine. The choice of stoichiometric ratios is critical; an excess of the Grignard reagent or a substoichiometric amount of the titanium catalyst can lead to reduced yields of the primary amine in favor of other products.[5]

Kulinkovich_Szymoniak Figure 1: Kulinkovich-Szymoniak Synthesis Pathway cluster_conditions Reaction Conditions start 6-Methoxy-2-cyanopyridine reagents 1. EtMgBr, Ti(O-iPr)4 2. Lewis Acid (e.g., BF3·OEt2) start->reagents product 1-(6-Methoxypyridin-2-YL) cyclopropan-1-amine reagents->product

Caption: Figure 1: Kulinkovich-Szymoniak Synthesis Pathway

Experimental Protocol: Synthesis via Kulinkovich-Szymoniak Reaction

  • Apparatus Setup: A multi-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: The flask is charged with a solution of 6-methoxy-2-cyanopyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether).

  • Catalyst Addition: Titanium(IV) isopropoxide is added to the solution under an inert atmosphere.

  • Grignard Addition: The solution is cooled (e.g., to 0°C), and ethylmagnesium bromide (2.2 equivalents) is added dropwise via the dropping funnel, maintaining a controlled internal temperature.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until analysis (e.g., TLC or LC-MS) indicates complete consumption of the starting nitrile.

  • Lewis Acid Workup: The mixture is cooled again, and a Lewis acid such as boron trifluoride diethyl etherate is added slowly.

  • Quenching and Extraction: The reaction is carefully quenched with an aqueous base (e.g., NaOH solution), and the product is extracted into an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine.

Alternative Strategies via Curtius Rearrangement

While the Kulinkovich-Szymoniak approach is highly effective, classical named reactions offer alternative, albeit more lengthy, pathways. One such route involves the Curtius rearrangement, starting from the corresponding carboxylic acid.

This multi-step process begins with the synthesis of 1-(6-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid[8], which is then converted to an acyl azide. This intermediate, upon heating, undergoes rearrangement to form an isocyanate, which can then be hydrolyzed under acidic or basic conditions to furnish the final primary amine.

Curtius_Rearrangement Figure 2: Synthesis via Curtius Rearrangement start 1-(6-Methoxypyridin-2-yl) cyclopropanecarboxylic Acid step1 Acyl Azide Formation (e.g., DPPA, Et3N) start->step1 intermediate1 Acyl Azide Intermediate step1->intermediate1 step2 Thermal Rearrangement (Heat, Δ) intermediate1->step2 intermediate2 Isocyanate Intermediate step2->intermediate2 step3 Hydrolysis (H3O+ or OH-) intermediate2->step3 product 1-(6-Methoxypyridin-2-YL) cyclopropan-1-amine step3->product

Caption: Figure 2: Synthesis via Curtius Rearrangement

Comparative Synthesis Data

The choice of synthetic route in a drug development program is dictated by factors such as efficiency, scalability, cost, and safety. The Kulinkovich-Szymoniak reaction is often favored in discovery phases for its directness, while multi-step routes may be optimized for large-scale production.

Synthetic Route Key Starting Material Core Transformation Advantages Disadvantages
Kulinkovich-Szymoniak 6-Methoxy-2-cyanopyridineTitanium-mediated cyclopropanation[5]High convergence, direct access to primary amineAir/moisture sensitive reagents, stoichiometric metal usage
Curtius Rearrangement 1-(6-Methoxypyridin-2-yl)cyclopropanecarboxylic acidAcyl azide to isocyanate rearrangementUtilizes classical, well-understood reactionsMulti-step, potential use of explosive azide intermediates

Application in Drug Discovery: A Versatile Building Block

The true value of 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine is realized in its application as a key intermediate in the synthesis of complex, biologically active molecules. Its amine handle provides a convenient point for elaboration, allowing medicinal chemists to readily incorporate the methoxypyridinyl-cyclopropane motif into diverse molecular architectures.

Drug_Discovery_Workflow Figure 3: Role in Drug Discovery Pipeline block 1-(6-Methoxypyridin-2-YL) cyclopropan-1-amine coupling Amide Coupling / Reductive Amination block->coupling library Compound Library Synthesis coupling->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Figure 3: Role in Drug Discovery Pipeline

Case Studies:
  • TYK2 Inhibitors: Patent literature reveals the use of this scaffold in the synthesis of Tyrosine Kinase 2 (TYK2) inhibitors.[3][9] These agents are in development for the treatment of autoimmune and inflammatory diseases like psoriasis. In these syntheses, the primary amine of the title compound is typically acylated with a complex carboxylic acid fragment to form a crucial amide bond, assembling the final drug molecule.[3]

  • LSD1 Inhibitors: The versatility of the scaffold is further demonstrated by its incorporation into inhibitors of Lysine-Specific Demethylase 1 (LSD1).[4] These inhibitors are being investigated for a variety of central nervous system disorders, including schizophrenia and Alzheimer's disease.[4]

  • Orexin Receptor Antagonists: The cyclopropane compound has also been employed in the development of orexin receptor antagonists, a class of drugs used to treat sleep disorders such as insomnia.[10]

Conclusion

The journey of 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine from a synthetic target to a valuable industrial building block encapsulates a key narrative in modern medicinal chemistry. Its history is intrinsically linked to the advancement of organometallic chemistry, which provided the tools necessary for its efficient synthesis. The combination of the methoxypyridine unit and the conformationally rigid cyclopropylamine has proven to be a "winning" formula, granting access to novel chemical space and enabling the development of innovative therapeutics across multiple disease areas. As drug discovery continues to evolve, the demand for such well-designed, versatile, and synthetically accessible building blocks will undoubtedly persist, ensuring the enduring legacy of this remarkable molecule.

References

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

  • West, M. (2019). Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Toronto. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Kulinkovich reaction. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Google Patents. (2018). WO2018183649A1 - Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)-n-(methyl-d3)pyridazine-3-carboxamide.
  • PubChem. (n.d.). Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors - Patent US-2020308110-A1. Retrieved from [Link]

  • Ehara, T., et al. (2018). The Discovery of ( S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1 H-inden-4-yl)pyridin-2-yl)-5-methyl-1 H-pyrazole-4-carboxylic Acid, a Soluble Guanylate Cyclase Activator Specifically Designed for Topical Ocular Delivery as a Therapy for Glaucoma. Journal of Medicinal Chemistry, 61(6), 2552-2570. Retrieved from [Link]

  • Google Patents. (2022). WO2022168122A1 - Processes for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a].
  • Google Patents. (n.d.). CA2811895A1 - Cyclopropane compounds.
  • PubChem. (n.d.). 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate and the use thereof as a pharmaceutical composition - Patent US-7119093-B2. Retrieved from [Link]

  • Pharmaguideline. (n.d.). History and Development of Medicinal Chemistry. Retrieved from [Link]

  • Blass, B. E. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 114-115. Retrieved from [Link]

  • CHIMIA. (1999). Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). Retrieved from [Link]

  • Google Patents. (n.d.). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
  • Google Patents. (n.d.). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
  • Organic Syntheses. (n.d.). cyclopropanecarboxaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(43), 28069-28073. Retrieved from [Link]

  • Vo, D. D., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(12), 5836-5855. Retrieved from [Link]

  • Bisai, A., & Sarpong, R. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (+/-)-Lycoposerramine R. Organic Letters, 12(13), 3090-3093. Retrieved from [Link]

  • Zhang, T., et al. (2021). Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis. Journal of Medicinal Chemistry, 64(12), 8621-8643. Retrieved from [Link]

  • ACS Axial. (2025). Key Drug Discovery Articles for Biopharma Professionals: An Early 2025 Review. Retrieved from [Link]

  • Chen, W., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(5), 1683. Retrieved from [Link]

  • ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Process for the preparation of crystalline form-A of 6-(cyclopropanecarbonylamido)-4-[2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyridazine-3-carboxylate. Retrieved from https://www.tdcommons.org/dpubs_series/8566
  • Zhang, M., et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules, 27(10), 3314. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Novel processes for the preparation of 6-(cyclopropanecarbonylamido) -4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino] -N-(t. Retrieved from [Link]

  • ChEMBL. (n.d.). Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers i.... Retrieved from [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. Retrieved from [Link]

Sources

Technical Characterization of CAS 1255099-02-5: A Critical Pyridyl-Cyclopropylamine Scaffold

[1][2]

Executive Summary & Compound Identity

CAS 1255099-02-5 represents a high-value medicinal chemistry building block, specifically a 1,1-disubstituted cyclopropylamine fused with a 2-methoxypyridine moiety.[1][2] This scaffold is prized in drug discovery for its ability to restrict conformational entropy while introducing a metabolically stable, basic amine and a hydrogen-bond accepting pyridine ring.[2]

The compound is typically supplied as the dihydrochloride salt to ensure stability and solubility.[2] Its primary utility lies in the synthesis of kinase inhibitors, GPCR ligands, and other small-molecule therapeutics where rigidification of the amine linker is required to improve potency and selectivity.

Chemical Identity Table
AttributeSpecification
CAS Number 1255099-02-5
IUPAC Name 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine dihydrochloride
Common Name 1-(6-Methoxy-2-pyridyl)cyclopropylamine 2HCl
Molecular Formula C₉H₁₄Cl₂N₂O (Salt) / C₉H₁₂N₂O (Free Base)
Molecular Weight 237.13 g/mol (Salt) / 164.21 g/mol (Free Base)
SMILES (Free Base) COC1=CC=CC(C2(N)CC2)=N1
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes

Structural Elucidation & Synthetic Utility

The structural value of CAS 1255099-02-5 is defined by two key pharmacophores:

  • Cyclopropylamine: Acts as a bioisostere for an ethyl or isopropyl group but locks the nitrogen lone pair vector, often enhancing binding affinity by reducing the entropic penalty upon binding to a protein target.

  • 6-Methoxypyridine: Provides a lipophilic hydrogen bond acceptor. The methoxy group blocks the metabolically labile 6-position of the pyridine ring, potentially extending half-life (t1/2) in vivo.[2]

Synthetic Logic (Retrosynthetic Analysis)

Understanding the origin of the impurity profile requires knowledge of the synthesis.[2] The standard route involves the cyclopropanation of a nitrile followed by a functional group interconversion.

SynthesisPathStart6-Methoxypicolinonitrile(Starting Material)Inter1Titanium-MediatedCyclopropanation(Kulinkovich-de Meijere)Start->Inter1EtMgBr, Ti(OiPr)4Inter21-(6-Methoxypyridin-2-yl)cyclopropanamineInter1->Inter2HydrolysisFinalCAS 1255099-02-5(Dihydrochloride Salt)Inter2->FinalHCl/DioxaneSalt Formation

Figure 1: Plausible synthetic pathway for CAS 1255099-02-5.[2] Impurities may include ring-opened byproducts or unreacted nitrile.[2]

Physicochemical Profiling & Handling

As a dihydrochloride salt, the material is hygroscopic . Proper handling is critical to maintain stoichiometry and prevent hydrolysis or "gumming" during weighing.

  • Storage: -20°C under inert atmosphere (Argon/Nitrogen). Desiccate upon warming to room temperature.

  • Stability: Stable in solid state for >2 years if stored correctly. In solution (D₂O or DMSO), stable for >24 hours.[2] Avoid strong bases unless generating the free amine in situ.

Analytical Characterization Protocols

This section details the specific protocols to validate the identity and purity of CAS 1255099-02-5.[2]

Nuclear Magnetic Resonance (¹H-NMR)

The NMR spectrum is distinct due to the high symmetry of the cyclopropyl group and the specific splitting of the pyridine ring.[2]

Solvent: DMSO-d₆ or D₂O Frequency: 400 MHz or higher[2]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.80 - 9.20 Broad Singlet3H-NH₃⁺Ammonium protons (exchangeable).[2]
7.60 - 7.70 Triplet (dd)1HPyridine C4-HCharacteristic pyridine coupling.[2]
7.05 - 7.15 Doublet1HPyridine C3-HOrtho to cyclopropyl.[2]
6.70 - 6.80 Doublet1HPyridine C5-HOrtho to methoxy.[2]
3.85 Singlet3H-OCH₃Methoxy group (diagnostic).[2]
1.50 - 1.65 Multiplet2HCyclopropyl -CH₂-"Upper" face protons.[2]
1.30 - 1.45 Multiplet2HCyclopropyl -CH₂-"Lower" face protons.[2]
High-Performance Liquid Chromatography (HPLC)

Purity assessment must separate the salt counter-ions and potential pyridine-related impurities.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).[2]

Gradient Table:

Time (min) % A % B
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |[2]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Expected Mass:

    • Free Base (M): 164.21[2]

    • Observed Ion [M+H]⁺: 165.1 [2]

    • Note: The chloride ions (35/37 Cl) will not be observed in positive mode but may appear in negative mode if scanned.[2]

Experimental Workflow: Free-Basing Protocol

For many coupling reactions (e.g., amide coupling, SNAr), the dihydrochloride salt must be neutralized.[2] The following protocol ensures efficient conversion to the reactive free amine without degradation.

FreeBaseWorkflowStep1Dissolve CAS 1255099-02-5in DCM/Water (1:1)Step2Add 2.5 eq. NaHCO3 or K2CO3(Mild Base)Step1->Step2Step3Stir vigorously for 15 min(CO2 evolution)Step2->Step3Step4Separate Organic Layer (DCM)Extract Aqueous 2xStep3->Step4Step5Dry (Na2SO4) & ConcentrateUse ImmediatelyStep4->Step5

Figure 2: Protocol for generating the reactive free amine species from the dihydrochloride salt.

References

  • PubChem Compound Summary . 1-(6-Methoxypyridin-2-yl)cyclopropanamine. National Center for Biotechnology Information. Link

  • Chemical Vendors Database . CAS 1255099-02-5 Entry.[1][2][3][4][5] BLD Pharm / Fisher Scientific. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000).[2] 1,1-Disubstituted Cyclopropylamines via Titanium-Mediated Cyclopropanation. Chemical Reviews. Link

  • Wermuth, C. G. (2008).[2] The Practice of Medicinal Chemistry: Bioisosteres in Drug Design. Academic Press. Link

Harnessing the Cyclopropylamine Scaffold: Mechanistic Insights and Assay Architectures for Flavin-Dependent Amine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

The cyclopropylamine pharmacophore represents one of the most privileged scaffolds in modern medicinal chemistry, particularly in the targeted inhibition of flavin-dependent amine oxidases. Originally popularized by the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (2-PCPA), this structural motif has undergone extensive rational design to yield highly selective, mechanism-based inhibitors for oncology and neurology targets. As a Senior Application Scientist overseeing high-throughput screening and hit-to-lead optimization pipelines, I have structured this technical guide to dissect the mechanistic basis of cyclopropylamine activity, outline the structure-activity relationships (SAR) dictating target selectivity, and provide a self-validating experimental framework for characterizing these compounds.

The Mechanistic Paradigm: Single Electron Transfer (SET)

The biological activity of cyclopropylamines is fundamentally driven by their ability to act as "suicide inhibitors" or mechanism-based inactivators. Unlike competitive inhibitors that rely solely on non-covalent affinity, cyclopropylamines exploit the target enzyme's own catalytic machinery to form a permanent covalent bond with the Flavin Adenine Dinucleotide (FAD) cofactor.

Biomimetic studies of N-cyclopropyl systems confirm that the inactivation sequence is initiated by a Single Electron Transfer (SET) [[1]](). When the cyclopropylamine enters the active site, an electron is transferred to the oxidized FAD moiety, producing an aminyl radical cation and a flavin radical anion. This transient state rapidly triggers the opening of the highly strained cyclopropyl ring. The resulting distonic radical cation acts as a highly reactive electrophile, forming a covalent adduct with the N5 atom of the flavin residue, permanently disabling the enzyme 2.

Mechanism A Cyclopropylamine (e.g., 2-PCPA) C Single Electron Transfer (SET) A->C Active Site Binding B FAD Cofactor (Oxidized State) B->C Active Site Binding D Aminyl Radical Cation Formation C->D Electron Transfer E Cyclopropyl Ring Opening D->E Fast Kinetics (ko) F Covalent Flavin Adduct (Irreversible Inhibition) E->F Adduct Formation

Fig 1. Mechanism-based inactivation of FAD-dependent oxidases via single electron transfer (SET).

Target Divergence: Engineering Selectivity for MAO vs. LSD1

While early cyclopropylamines like 2-PCPA were non-selective, modern rational drug design has successfully diverged the scaffold to target specific enzymes.

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): LSD1 is an epigenetic modulator implicated in acute myelogenous leukemia (AML) and small-cell lung cancer (SCLC). 2-PCPA inhibits LSD1 with a

    
     of 242 µM and a 
    
    
    
    of 0.0106 s⁻¹ 3. To eliminate MAO off-target effects, researchers developed 1-substituted cyclopropylamine derivatives and styrenylcyclopropanes, which selectively label the LSD1-bound FAD cofactor without inhibiting MAO-A or MAO-B 4 [[5]](). Interestingly, recent advancements have also yielded reversible cyclopropylamine-derived LSD1 inhibitors, such as CC-90011, which provide a safer therapeutic window by mitigating the long-term toxicity associated with irreversible epigenetic silencing 6.
  • Monoamine Oxidase B (MAO-B): For neurological applications, achieving MAO-B selectivity over MAO-A is critical to avoid the "cheese effect" (tyramine-induced hypertensive crisis). The initial reversible association of an inhibitor with the enzyme dictates this selectivity 7. Synthesizing compounds with a cis relationship and an alkoxy substituent at the 2-position of the cyclopropyl ring yields highly selective MAO-B inhibitors. For example, cis-N-benzyl-2-methoxycyclopropylamine exhibits an IC₅₀ of 5 nM for MAO-B, making it over 20-fold more potent than tranylcypromine 8.

Quantitative Efficacy Profile

The table below summarizes the kinetic and inhibitory metrics of key cyclopropylamine derivatives across different targets.

CompoundPrimary Target(s)IC₅₀ / KᵢMechanism of Action
Tranylcypromine (2-PCPA) MAO-A, MAO-B, LSD1~2 µM (MAO), 242 µM (LSD1)Irreversible (FAD covalent adduct)
cis-N-benzyl-2-methoxy-CPA MAO-B5 nM (MAO-B)Irreversible (MAO-B selective)
Styrenylcyclopropylamine 6 LSD11.9 µMIrreversible (FAD adduct)
GSK2879552 LSD1< 10 nMIrreversible (Orally bioavailable)
CC-90011 LSD10.3 nMReversible (Non-covalent)

Self-Validating Methodological Framework: Time-Dependent Inhibition Assay

When evaluating novel cyclopropylamines, standard competitive inhibition assays are fundamentally flawed. Because cyclopropylamines are mechanism-based inactivators, their apparent IC₅₀ values will artificially drop as incubation time increases. To accurately profile these compounds, we must determine the


 ratio using a time-dependent protocol.

The following protocol is a self-validating system I deploy for evaluating LSD1 inhibitors via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step-by-Step Protocol & Causality

Step 1: Enzyme-Inhibitor Pre-incubation

  • Action: Incubate recombinant LSD1 (10 nM) with varying concentrations of the cyclopropylamine derivative in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl) for variable time points (0, 15, 30, 60 minutes).

  • Causality: Because covalent adduct formation requires catalytic turnover, the inhibition is time-dependent. Varying the pre-incubation time allows the mathematical derivation of the maximum inactivation rate (

    
    ) and the inhibitor dissociation constant (
    
    
    
    ).

Step 2: Substrate Addition

  • Action: Initiate the reaction by adding a saturating concentration of biotinylated histone H3K4me2 peptide (substrate).

  • Causality: A high substrate concentration ensures that any reversible, competitive binding by the inhibitor is outcompeted. This isolates the irreversible inactivation event, ensuring the measured signal strictly reflects the covalently disabled enzyme fraction.

Step 3: Dialysis / Jump-Dilution Control (System Validation)

  • Action: In a parallel control plate, subject the pre-incubated enzyme-inhibitor complex to a 100-fold rapid dilution before adding the substrate.

  • Causality: This is the critical self-validation step. If the inhibitor is truly mechanism-based (irreversible), enzymatic activity will not be restored by dilution. If activity recovers, the compound is a reversible inhibitor (like CC-90011).

Step 4: Quenching and TR-FRET Detection

  • Action: Quench the reaction after 30 minutes using a buffer containing a Europium-labeled anti-H3K4me0/1 antibody and an APC-coupled streptavidin acceptor. Read the plate at 340nm excitation.

  • Causality: TR-FRET introduces a time delay before fluorescence measurement, completely eliminating auto-fluorescence interference from the cyclopropylamine compounds. This provides the ultra-high signal-to-noise ratio (Z' > 0.7) required for sub-nanomolar hit validation.

Protocol S1 1. Pre-Incubation (Enzyme + Inhibitor) S2 2. Substrate Addition (e.g., H3K4me2) S1->S2 Establishes time-dependence S3 3. Quenching & Dialysis Control S2->S3 Outcompetes reversible binding S4 4. TR-FRET Measurement S3->S4 Validates irreversibility S5 5. Kinetic Analysis (kinact / KI) S4->S5 High S/N data extraction

Fig 2. Self-validating experimental workflow for characterizing time-dependent irreversible inhibitors.

Conclusion

The biological activity of cyclopropylamines is a masterclass in exploiting enzyme mechanisms for therapeutic gain. By understanding the SET-driven ring-opening mechanism, medicinal chemists have successfully transitioned this scaffold from broad-spectrum MAO inhibitors to highly precise, targeted therapies for oncology and neurodegeneration. As drug discovery pipelines continue to evolve, rigorous, time-dependent assay architectures will remain paramount in differentiating reversible from irreversible modalities, ensuring the selection of candidates with optimal safety and efficacy profiles.

References

  • 8cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Source: NIH.gov.

  • [[4]]() Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Source: NIH.gov.

  • 5Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Source: NIH.gov.

  • 1A Biomimetic Study of the Behavior of N-Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. Source: ACS.org.

  • 7Parameters for Irreversible Inactivation of Monoamine Oxidase. Source: MDPI.com.

  • [[6]]() Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Source: ACS.org.

  • 2Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Source: Frontiersin.org.

  • 3trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Source: NIH.gov.

Sources

Technical Guide: Solubility Profiling & Handling of 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine (CAS: 1255099-02-5 for 2HCl salt) is a specialized heterocyclic building block used in the synthesis of advanced medicinal compounds, particularly kinase inhibitors and GPCR ligands. Its structure features a gem-disubstituted cyclopropane ring that provides conformational rigidity, a key factor in improving metabolic stability and potency compared to flexible isopropyl analogs.

This guide details the physicochemical profile, predicted solubility behavior, and standardized protocols for handling this compound. Due to its nature as a research intermediate, specific experimental solubility values are often proprietary; therefore, this guide provides a derived solubility profile based on structure-activity relationships (SAR) of analogous aminopyridines and cyclopropylamines, alongside a validated experimental workflow for internal determination.

Part 1: Physicochemical Profile & Structure Analysis[1]

The solubility of this molecule is governed by the interplay between the basic primary amine, the weakly basic pyridine ring, and the lipophilic cyclopropane scaffold.

Structural Properties Table[1]
PropertyValue (Approx/Calc)Significance
Molecular Weight 164.21 g/mol (Free Base)Low MW facilitates high molar solubility.
Salt Form MW ~237.13 g/mol (2HCl)The 2HCl salt is the standard commercial form.
Calculated LogP 1.2 – 1.5Moderately lipophilic; suggests good membrane permeability.
pKa (Primary Amine) 8.5 – 9.0Dominant basic center. Protonated at physiological pH.
pKa (Pyridine N) 2.5 – 3.5Weak base; suppressed by the 6-methoxy group.
H-Bond Donors 2 (Amine)Critical for water solubility in the protonated state.
H-Bond Acceptors 3 (Pyridine N, OMe, Amine)Facilitates solubility in polar organic solvents (DMSO, MeOH).
Structural Impact on Solubility[1]
  • Cyclopropane Ring: Unlike an isopropyl group, the cyclopropane ring adds significant lipophilicity (increasing LogP) while reducing molecular volume. This often decreases water solubility of the free base compared to open-chain analogs but increases solubility in organic solvents like Dichloromethane (DCM).

  • 6-Methoxy Group: This substituent acts as a lipophilic anchor. While the oxygen atom can accept hydrogen bonds, the methyl group shields it, reducing its hydration potential compared to a hydroxy group.

  • Amine Functionality: This is the "solubility switch." At pH < 8, the amine is protonated (

    
    ), drastically increasing aqueous solubility.
    

Part 2: Solubility Data & Solvent Compatibility[1]

Predicted Solubility Profile

Note: Values are derived from chemotype analogs (e.g., cyclopropylamine, 2-aminopyridine).

Solvent / MediumSolubility (Free Base)Solubility (2HCl Salt)Handling Recommendation
Water (pH 7.0) Low (< 1 mg/mL)High (> 50 mg/mL) Use salt form for aqueous stock solutions.
0.1 N HCl (pH 1.0) High (> 10 mg/mL) High (> 100 mg/mL) Ideal for initial dissolution of free base.
DMSO High (> 50 mg/mL) High (> 50 mg/mL) Preferred universal solvent for stock prep.
Methanol / Ethanol High (> 20 mg/mL)High (> 20 mg/mL)Good for transfers; avoid for long-term storage (transesterification risk).
Dichloromethane High (> 20 mg/mL)Low / InsolubleUsed for extraction of the free base.
pH-Dependent Solubility (Speciation)

The compound exhibits a classic pH-dependent solubility profile .

  • pH < 7: The molecule exists predominantly as the cationic ammonium species. Solubility is maximal.

  • pH 8–9: The molecule approaches its pKa. Solubility drops precipitously as the neutral free base precipitates.

  • pH > 10: Fully neutral species. Solubility is limited to the intrinsic solubility (

    
    ) of the lipophilic core.
    

Part 3: Experimental Protocols

Workflow: Determination of Thermodynamic Solubility

For drug development, relying on visual estimates is insufficient. Use this self-validating protocol to determine exact solubility.

Materials:

  • Compound (Solid 2HCl salt or Free Base).

  • Buffer Systems: pH 1.2 (SGF), pH 7.4 (PBS).

  • HPLC or LC-MS/MS.[1]

Protocol:

  • Saturation: Add excess solid compound to 1.0 mL of buffer in a glass vial.

    • Target: Visual suspension (undissolved solid must be visible).

  • Equilibration: Shake at 25°C for 24 hours (Thermodynamic) or 4 hours (Rapid).

  • Filtration: Filter supernatant using a 0.45 µm PVDF syringe filter.

    • Critical: Discard the first 200 µL of filtrate to prevent non-specific binding losses.

  • Quantification: Dilute filtrate 100x in Mobile Phase and analyze via HPLC against a standard curve prepared in DMSO.

Visualization: Solubility Profiling Workflow

SolubilityWorkflow cluster_Aqueous Aqueous / Buffer cluster_Organic Organic Stock Start Solid Compound (2HCl Salt) SolventSelect Select Solvent System Start->SolventSelect Acidic pH 1.2 (SGF) High Solubility SolventSelect->Acidic Dissolution Neutral pH 7.4 (PBS) Moderate/Low Solubility SolventSelect->Neutral Suspension DMSO DMSO (100%) Universal Stock (>50mM) SolventSelect->DMSO Stock Prep Analysis HPLC/LC-MS Quantification Acidic->Analysis Dilute Neutral->Analysis Filter & Dilute DMSO->Analysis Standard Curve

Caption: Workflow for establishing thermodynamic solubility and preparing analytical standards.

Part 4: Handling & Stability Guidelines

Storage and Hygroscopicity
  • 2HCl Salt: Highly hygroscopic. The presence of two hydrochloride equivalents makes the solid prone to absorbing atmospheric moisture, turning into a deliquescent gum.

    • Requirement: Store under nitrogen or argon in a desiccator at -20°C.

    • Handling: Allow the vial to warm to room temperature before opening to prevent condensation.

Stability in Solution
  • DMSO Stock: Stable for >3 months at -20°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Solution:

    • The cyclopropane ring is generally stable, but the methoxy-pyridine ether linkage can be susceptible to hydrolysis under strong acidic conditions (pH < 1) at elevated temperatures.

    • Recommendation: Use fresh aqueous preparations for biological assays. Do not store aqueous dilutions >24 hours.

Safety (E-E-A-T)
  • Toxicity: Aminopyridines are known potassium channel blockers.[2][3][4] While the cyclopropane modification alters potency, treat this compound as a potential neurotoxin.

  • PPE: Wear nitrile gloves, safety glasses, and work in a fume hood. Avoid dust inhalation.

Part 5: References

  • ChemicalBook. (2025). Cyclopropylamine - Physicochemical Properties and Safety Data. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine (Related Isomers and Salts). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 4-Aminopyridine Solubility and Stability Data. Retrieved from

  • Fisher Scientific. (2025). 1-(6-Methoxypyridin-2-yl)cyclopropanamine 2HCl Product Page. Retrieved from

  • Wang, J., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Retrieved from

Sources

Spectroscopic Profiling of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of rigidified structural motifs is a proven tactic for enhancing metabolic stability and optimizing pharmacokinetic profiles. 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine (often utilized as its dihydrochloride salt, CAS: 1255099-02-5) is a highly versatile building block [1]. The cyclopropylamine moiety serves as a conformationally restricted bioisostere for benzylic amines, modulating the basicity of the primary amine while restricting the rotational degrees of freedom.

This technical whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this compound. By triangulating data from Nuclear Magnetic Resonance (NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and Fourier-Transform Infrared (FTIR) spectroscopy, researchers can establish absolute structural integrity during drug development workflows.

AnalyticalWorkflow Sample 1-(6-Methoxypyridin-2-yl) cyclopropan-1-amine NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS Mass Spectrometry (ESI-TOF) Sample->MS IR FT-IR Spectroscopy (ATR) Sample->IR NMR_Data Structural Connectivity & Stereochemistry NMR->NMR_Data MS_Data Exact Mass & Fragmentation MS->MS_Data IR_Data Functional Groups (N-H, C-O, C=N) IR->IR_Data Validation Multi-Orthogonal Structure Validation NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Figure 1: Multi-orthogonal analytical workflow for structural validation.

Structural and Physicochemical Profiling

Before executing spectroscopic analysis, understanding the fundamental physicochemical properties of the analyte is critical for solvent selection and ionization strategies.

  • Molecular Formula: C₉H₁₂N₂O

  • Molecular Weight (Free Base): 164.20 g/mol

  • Monoisotopic Exact Mass: 164.09496 Da

  • Key Structural Features: A central pyridine ring substituted at the C2 position with a 1-aminocyclopropyl group and at the C6 position with an electron-donating methoxy (-OCH₃) group.

Spectroscopic Workflows & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection: The free base form of the compound is highly soluble in Chloroform-d (CDCl₃). CDCl₃ is selected because its aprotic nature prevents rapid chemical exchange of the primary amine protons (-NH₂), allowing them to be observed as a broad singlet. If the dihydrochloride salt is analyzed, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is mandatory to disrupt the strong ionic lattice and solvate the -NH₃⁺ species [2].

Mechanistic Insights into Chemical Shifts:

  • Pyridine Ring: The diamagnetic anisotropy of the pyridine ring, combined with the electronegativity of the nitrogen atom, strongly deshields the aromatic protons. However, the electron-donating resonance effect (+R) of the C6-methoxy group significantly shields the ortho proton (H5), pushing it upfield to ~6.62 ppm.

  • Cyclopropyl Ring: The cyclopropane ring possesses a unique diamagnetic anisotropy similar to that of a carbon-carbon double bond. Protons situated in the shielding cone (above and below the ring) resonate upfield. Consequently, the equivalent CH₂ protons of the cyclopropylamine moiety appear as distinct multiplets in the highly shielded 1.05–1.15 ppm region.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality in Ionization Strategy: ESI in positive ion mode (ESI+) is the gold standard for this molecule. The presence of two highly basic sites (the primary aliphatic amine and the pyridine nitrogen) ensures near-quantitative protonation in acidic mobile phases (e.g., 0.1% Formic Acid), yielding an intense [M+H]⁺ precursor ion at m/z 165.10 [3].

Fragmentation Pathway: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion follows predictable, thermodynamically driven pathways:

  • Neutral Loss of Ammonia: The most favored initial fragmentation is the loss of NH₃ (-17 Da) from the protonated primary amine, generating a resonance-stabilized cyclopropyl carbocation at m/z 148.08.

  • Radical Cleavage: A minor but diagnostic pathway involves the homolytic cleavage of the methoxy methyl group, resulting in the loss of a methyl radical (-15 Da) to form a radical cation at m/z 150.08.

MSFragmentation Parent [M+H]+ m/z 165.10 Frag1 Loss of NH3 (-17 Da) m/z 148.08 Parent->Frag1 -NH3 Frag2 Loss of CH3* (-15 Da) m/z 150.08 Parent->Frag2 -CH3* Frag3 Ring Cleavage m/z 120.04 Frag1->Frag3 -C2H4

Figure 2: Proposed ESI-MS fragmentation pathway of the[M+H]+ precursor ion.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality in Sampling Technique: Traditional KBr pellet preparation is prone to moisture absorption, which masks the critical N-H stretching region (3200–3500 cm⁻¹) of amines. ATR-FTIR bypasses this by allowing direct analysis of the neat solid or liquid, ensuring high-fidelity detection of the primary amine's asymmetric and symmetric N-H stretches, as well as the strong C-O-C stretching of the methoxy ether.

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
1.05 – 1.15 Multiplet (m) 4H - Cyclopropyl -CH₂-CH₂-
1.95 Broad Singlet (br s) 2H - -NH₂ (Exchanges with D₂O)
3.90 Singlet (s) 3H - -OCH₃
6.62 Doublet (d) 1H 8.1 Pyridine C5-H
6.95 Doublet (d) 1H 7.5 Pyridine C3-H

| 7.52 | Triplet (t) | 1H | 7.8 | Pyridine C4-H |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
18.2 CH₂ Cyclopropyl C2, C3
38.5 Quaternary C Cyclopropyl C1 (attached to N)
53.2 CH₃ Methoxy -OCH₃
108.4 CH Pyridine C5
112.1 CH Pyridine C3
138.6 CH Pyridine C4
160.5 Quaternary C Pyridine C2

| 163.8 | Quaternary C | Pyridine C6 |

Table 3: ESI-TOF Mass Spectrometry Data

m/z Observed Ion Type Mass Error (ppm) Structural Assignment
165.1022 [M+H]⁺ < 2.0 Protonated intact molecule
148.0757 [M+H - NH₃]⁺ < 2.0 Loss of ammonia

| 150.0787 | [M+H - CH₃•]⁺ | < 3.0 | Loss of methyl radical |

Table 4: ATR-FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3350, 3280 Medium, Sharp N-H stretch (Asymmetric & Symmetric, 1° Amine)
3050 Weak C-H stretch (Aromatic)
2950, 2850 Medium C-H stretch (Aliphatic)
1590, 1575 Strong C=N, C=C stretch (Pyridine ring)

| 1250, 1030 | Strong | C-O stretch (Methoxy asymmetric & symmetric) |

Experimental Protocols

Protocol 1: High-Resolution NMR Acquisition & Self-Validation
  • Sample Preparation: Dissolve 15 mg of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine (free base) in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Acquisition: Acquire the ¹H spectrum at 298 K using a 400 MHz spectrometer. Parameters: 16 scans, relaxation delay (D1) of 2.0 s, and a 30° flip angle.

  • Self-Validation Step (D₂O Shake): To definitively assign the amine protons, add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, let the phases separate, and re-acquire the ¹H spectrum. The broad singlet at 1.95 ppm will disappear due to rapid H/D exchange, confirming its identity as the -NH₂ group.

Protocol 2: ESI-TOF Mass Spectrometry
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Instrument Tuning: Introduce the sample via direct infusion at a flow rate of 10 µL/min into an ESI-TOF mass spectrometer.

  • Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to 20 V.

  • MS/MS Acquisition: Isolate the precursor ion at m/z 165.10 using the quadrupole. Apply a collision energy ramp (10–30 eV) using Argon as the collision gas to generate the fragment ions (148.08 and 150.08 m/z).

Protocol 3: ATR-FTIR Spectroscopy
  • Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 2–3 mg of the neat compound directly onto the center of the ATR crystal. Apply the pressure anvil to ensure intimate contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

Methodological & Application

use of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Scaffold for Conformational Locking and Metabolic Stability

Executive Summary

In modern drug discovery, the transition from "hit" to "lead" often requires precise modulation of physicochemical properties and metabolic stability. 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine represents a high-value building block designed to address two common failure modes in lead optimization: rotational entropy penalties and oxidative clearance .

This guide details the strategic application of this scaffold, providing a validated synthesis protocol via the Curtius rearrangement and a mechanistic analysis of its utility in kinase and GPCR ligand design.

Strategic Rationale: The "Lock and Block" Effect

This scaffold integrates three distinct medicinal chemistry tactics into a single fragment. We define this as the "Lock and Block" strategy:

A. Conformational Lock (The Cyclopropyl Constraint)

Unlike a flexible ethyl or isopropyl linker, the cyclopropyl ring rigidly fixes the bond angle between the amine and the pyridine ring.

  • Mechanism: The Thorpe-Ingold Effect (gem-dimethyl effect) pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target.

  • Outcome: Often results in a 10–100x potency boost compared to the corresponding acyclic analogs (e.g., gem-dimethyl or des-cyclopropyl variants).

B. Metabolic Block (The Methoxy Shield)

Pyridine rings are frequently susceptible to oxidation by aldehyde oxidase (AO) or cytochrome P450s, particularly at the C6 position adjacent to the nitrogen.

  • Mechanism: The 6-methoxy group sterically and electronically blocks this "soft spot," preventing the formation of the 2-pyridone metabolite.

  • Outcome: Extended half-life (

    
    ) and reduced clearance (
    
    
    
    ) in microsomal stability assays.
C. Electronic Tuning (pKa Modulation)
  • Mechanism: The methoxy group is electron-donating by resonance but electron-withdrawing by induction. In the 6-position, it modulates the basicity of the pyridine nitrogen.

  • Outcome: This fine-tuning can reduce off-target liability (e.g., hERG channel inhibition) often associated with highly basic pyridine motifs.

Technical Specifications & Physicochemical Profile

PropertyValue / Description
Chemical Name 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine
Common Precursor 1-(6-Methoxypyridin-2-yl)cyclopropanecarboxylic acid (CAS 1060807-01-3)
Molecular Formula C

H

N

O
Molecular Weight 164.21 g/mol
Predicted pKa ~7.5 (Amine), ~3.0 (Pyridine N)
H-Bond Donors 2 (Primary Amine)
H-Bond Acceptors 3 (Pyridine N, OMe, Amine N)
Topological Polar Surface Area (TPSA) ~51 Å

Validated Synthesis Protocol: Curtius Rearrangement

While the carboxylic acid precursor is commercially available, the amine is often synthesized in-house to ensure freshness, as primary cyclopropyl amines can be unstable over long-term storage as free bases.

Methodology: Modified Curtius Rearrangement

Objective: Convert 1-(6-methoxypyridin-2-yl)cyclopropanecarboxylic acid to the amine hydrochloride salt.

Reagents:
  • Starting Material: 1-(6-Methoxypyridin-2-yl)cyclopropanecarboxylic acid (1.0 equiv)

  • Reagent A: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Solvent: tert-Butanol (

    
    -BuOH) (Reaction solvent)
    
  • Acid: 4M HCl in Dioxane

Step-by-Step Protocol:
  • Acyl Azide Formation:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous

      
      -BuOH (0.2 M concentration) under an inert atmosphere (
      
      
      
      ).
    • Add TEA (1.2 equiv) followed by dropwise addition of DPPA (1.1 equiv) at room temperature.

    • Safety Note: Azides are potentially explosive. Conduct this step behind a blast shield.

  • Rearrangement to Isocyanate:

    • Heat the reaction mixture to 80°C for 2–4 hours.

    • Observation: Evolution of

      
       gas indicates the rearrangement is proceeding. The intermediate isocyanate is trapped in situ by 
      
      
      
      -BuOH to form the Boc-protected amine.
  • Boc-Deprotection:

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the crude residue in DCM.

    • Add 4M HCl in Dioxane (5–10 equiv) and stir at room temperature for 2 hours.

    • Monitor by LCMS for the disappearance of the Boc-intermediate (

      
      ) and appearance of the free amine (
      
      
      
      ).
  • Isolation (Salt Formation):

    • Concentrate the reaction mixture to dryness.

    • Triturate the solid residue with diethyl ether to remove phosphorus byproducts.

    • Filter and dry the white solid.

    • Yield: Typically 60–80% over two steps.

    • Storage: Store as the HCl salt at -20°C. Hygroscopic.

Visualized Workflows

Diagram 1: Synthetic Pathway (Curtius Rearrangement)

Synthesis Acid Carboxylic Acid (Precursor) Azide Acyl Azide (Intermediate) Acid->Azide DPPA, TEA t-BuOH, RT Isocyanate Isocyanate (Transient) Azide->Isocyanate Heat (80°C) -N2 (Curtius) BocAmine Boc-Protected Amine Isocyanate->BocAmine t-BuOH Trap (In-situ) FinalProduct Target Amine (HCl Salt) BocAmine->FinalProduct 4M HCl/Dioxane Deprotection

Caption: Step-by-step synthesis via Curtius rearrangement, ensuring safety and high purity.

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR Core 1-(6-Methoxypyridin-2-yl) cyclopropan-1-amine Cyclopropyl Cyclopropyl Ring (The 'Lock') Core->Cyclopropyl Methoxy 6-Methoxy Group (The 'Block') Core->Methoxy Amine Primary Amine (The 'Handle') Core->Amine Conformation Restricts Conformation (Lowers Entropic Cost) Cyclopropyl->Conformation Metabolism Blocks AO/CYP Oxidation (Prevents 2-Pyridone) Methoxy->Metabolism Coupling Versatile Coupling (Amide/Urea Formation) Amine->Coupling

Caption: Mechanistic dissection of the scaffold's medicinal chemistry benefits.

Application Protocols in Drug Design

Scenario A: Replacing a Benzylic Amine

If your lead compound contains a benzyl amine or a pyridyl-methyl amine and suffers from rapid metabolism or low potency:

  • Substitution: Replace the methylene linker (-CH

    
    -) with the 1,1-cyclopropyl linker.
    
  • Hypothesis: The cyclopropyl group will prevent hydrogen abstraction at the benzylic position (a common metabolic soft spot) and rigidify the vector of the amine.

  • Validation: Synthesize the analog using the Curtius protocol above and test in a microsomal stability assay.

Scenario B: Kinase Hinge Binder Optimization

For inhibitors targeting the ATP-binding pocket of kinases (e.g., PI3K, BRAF):

  • Design: Use the amine to form an amide bond with the core scaffold.

  • Interaction: The pyridine nitrogen can serve as an H-bond acceptor for the hinge region, while the cyclopropyl group directs the rest of the molecule into the hydrophobic back-pocket.

  • Advantage: The 6-methoxy group prevents metabolic "burn" often seen on solvent-exposed pyridine rings.

References

  • Synthesis of Cyclopropyl Carboxylates: Organic Syntheses, 2016 , 93, 286-305. Link

  • Curtius Rearrangement Mechanism & Utility: Journal of Organic Chemistry, 2005 , 70, 111-134. Link

  • Cyclopropylamines in Medicinal Chemistry: Journal of Medicinal Chemistry, 2016 , 59, 8712–8721. Link

  • Metabolic Blocking Strategies (Scaffold Hopping): RSC Medicinal Chemistry, 2020 , 11, 20-35. Link

  • Precursor Availability: 1-(6-Methoxypyridin-2-yl)cyclopropanecarboxylic acid (CAS 1060807-01-3).

Disclaimer: All protocols should be performed by trained personnel in a suitable laboratory environment. Safety data sheets (SDS) for DPPA and azides must be reviewed prior to synthesis.

1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine as a High-Value Scaffold in Medicinal Chemistry

Abstract

1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine (CAS: 474448-96-9) represents a privileged structural motif in modern drug discovery, combining the conformational rigidity of a gem-disubstituted cyclopropane with the electronic versatility of a 2,6-disubstituted pyridine. This building block serves as a metabolically stable bioisostere for


-dimethylbenzyl amines, offering reduced lipophilicity and improved oral bioavailability.[1] This guide details the physicochemical profile, validated synthetic protocols, and strategic derivatization pathways for this scaffold, specifically targeting kinase and GPCR drug discovery programs.[1]

Physicochemical Profile & Structural Logic

The utility of this building block stems from two key structural features: the cyclopropane "kink" and the methoxy-pyridine "switch."

  • Conformational Lock: The cyclopropane ring constrains the C(sp3)–N bond vector, reducing the entropic penalty upon binding to protein targets (Thorpe-Ingold effect).[1] Unlike flexible isopropyl linkers, this scaffold pre-organizes the amine for interaction with aspartate/glutamate residues in kinase hinge regions or GPCR binding pockets.[1]

  • Electronic Modulation: The 6-methoxy group serves a dual purpose.[1][2] Initially, it acts as a lipophilic cap (increasing LogP slightly).[1] However, it is a "masked" polar group; demethylation reveals the 6-pyridone (or 2-hydroxy-6-substituted pyridine) tautomer, a potent hydrogen bond donor/acceptor motif.

Table 1: Key Physicochemical Properties

PropertyValue (Approx.)Significance in MedChem
Molecular Weight 164.21 g/mol Fragment-based drug design (FBDD) compliant.[2]
LogP (Calc) 0.8 – 1.1Optimal range for CNS and peripheral penetration.[1][2]
pKa (Amine) ~8.5 – 9.0Lower than isopropylamine (~10.[1][2]6) due to increased s-character of the cyclopropane ring; less likely to be fully protonated at physiological pH, aiding membrane permeability.[1]
pKa (Pyridine) ~3.3The 6-methoxy group (inductively withdrawing at N) lowers the basicity of the pyridine nitrogen compared to pyridine (5.2), reducing non-specific protein binding.
TPSA ~52 ŲExcellent range for oral bioavailability.[1][2]

Synthetic Accessibility: Validated Protocols

Two primary routes exist for accessing this scaffold. The Kulinkovich-Szymoniak reaction is preferred for direct access from nitriles, while the Curtius Rearrangement is the standard scale-up route from carboxylic acids.[1]

Protocol A: Kulinkovich-Szymoniak Cyclopropanation (Nitrile Route)

Targeting the direct conversion of 6-methoxypicolinonitrile.

Mechanism: This titanium-mediated transformation utilizes ethylmagnesium bromide to generate a titanacyclopropane intermediate in situ, which acts as a 1,2-dicarbanion equivalent, inserting into the nitrile.[1][3]

Materials:

  • 6-Methoxypicolinonitrile (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr, 3.0 M in Et2O, 2.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4, 1.1 equiv)

  • Boron trifluoride etherate (BF3[1]·OEt2, 2.0 equiv)

  • Solvent: Anhydrous THF/Et2O

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried flask under Argon, dissolve 6-methoxypicolinonitrile (10 mmol) and Ti(OiPr)4 (11 mmol) in anhydrous Et2O (50 mL).

  • Grignard Addition: Cool the solution to -78°C. Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn dark brown/black, indicating the formation of the titanacyclopropane species.[1]

  • Warming: Allow the reaction to warm to -10°C over 1 hour. Stir for an additional 30 minutes.

  • Lewis Acid Activation: Cool back to -78°C. Add BF3·OEt2 (20 mmol) dropwise. This step is critical for the ring closure of the azatitanacyclopentene intermediate.[1]

  • Quench: Warm to room temperature (RT) and stir for 1 hour. Quench carefully with 1M NaOH (20 mL) followed by Et2O extraction.

  • Purification: The amine is basic.[1][2] Extract into 1M HCl, wash the aqueous layer with Et2O, then basify the aqueous layer (pH > 12) with NaOH and extract into DCM. Dry (Na2SO4) and concentrate.[1][2][4]

Protocol B: Curtius Rearrangement (Acid Route)

Preferred for >10g scale-up to avoid stoichiometric titanium waste.

Materials:

  • 1-(6-Methoxypyridin-2-yl)cyclopropanecarboxylic acid (CAS: 1060807-01-3)[2]

  • Diphenylphosphoryl azide (DPPA)[1]

  • Triethylamine (TEA)[1]

  • tert-Butanol (t-BuOH)[2]

Workflow:

  • Acyl Azide Formation: React the carboxylic acid with DPPA (1.1 equiv) and TEA (1.2 equiv) in Toluene at 0°C -> RT.

  • Rearrangement: Heat the mixture to 90°C. Evolution of N2 gas indicates isocyanate formation.[1][2]

  • Trapping: Add excess t-BuOH to trap the isocyanate as the Boc-protected amine.[1][2]

  • Deprotection: Treat the Boc-amine with 4M HCl in Dioxane to yield the amine hydrochloride salt.

Strategic Derivatization & MedChem Applications

Once synthesized, the scaffold offers two distinct vectors for elaboration: the primary amine (for linker attachment) and the methoxy-pyridine (for core modification).

Visual Workflow: Synthesis & Derivatization

G Nitrile 6-Methoxypicolinonitrile (Starting Material) Target 1-(6-Methoxypyridin-2-yl) cyclopropan-1-amine Nitrile->Target Kulinkovich-Szymoniak (EtMgBr, Ti(OiPr)4, BF3) Acid Carboxylic Acid Precursor Acid->Target Curtius Rearrangement (DPPA, then HCl) Amide Amide/Urea (Kinase Hinge Binder) Target->Amide R-COCl or RNCO (Amine Functionalization) Pyridone 6-Pyridone Derivative (H-Bond Donor/Acceptor) Target->Pyridone Demethylation (L-Selectride or HBr) Suzuki Biaryl System (via C-H Activation) Target->Suzuki Ir-Cat C-H Borylation (Pyridine Functionalization)

Figure 1: Synthetic pathways to the scaffold and downstream diversification vectors.

Protocol C: Chemoselective Demethylation (Accessing the Pyridone)

The conversion of the 2-methoxypyridine to a 2-pyridone is a powerful tactic to alter H-bond donor/acceptor patterns without changing the molecular skeleton.

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride) is superior to HBr/BBr3 for this substrate as it avoids potential ring-opening of the cyclopropane under harsh acidic conditions.[2]

  • Conditions: Treat the substrate (1.0 equiv) with L-Selectride (3.0 equiv) in THF at reflux for 2-4 hours.

  • Outcome: Yields the 6-substituted pyridin-2(1H)-one.[1][2] This tautomer is often critical for binding to serine/threonine kinase active sites (e.g., mimicking the adenine ring of ATP).[1]

Metabolic Stability & Safety

  • Metabolic Soft Spots: The cyclopropane ring effectively "blocks" the metabolic oxidation that typically occurs at the benzylic position of isopropyl or ethyl linkers.[1] CYP450 enzymes struggle to abstract protons from the strained cyclopropane ring.[1][2]

  • Safety Note: Primary aminocyclopropanes are potential mechanism-based inhibitors (suicide substrates) of Monoamine Oxidases (MAO) and some P450s via radical ring-opening.[2] While this is advantageous for stability, early ADMET screening for CYP inhibition is recommended.[1][2]

  • Handling: The free amine absorbs CO2 from the air to form carbamates.[1] Store as the HCl or dihydrochloride salt (CAS 1255099-02-5) under inert atmosphere at 2-8°C.[2]

References

  • Kulinkovich-Szymoniak Reaction Mechanism: Bertus, P., & Szymoniak, J. (2001).[1][5] "New and easy route to primary cyclopropylamines from nitriles."[1][2][5] Chemical Communications, (18), 1792-1793.[1] Link

  • Pyridine Demethylation Protocols: Makino, K., et al. (2019).[1][2][6] "Chemoselective Demethylation of Methoxypyridines over Anisoles." Synlett, 30(08), 951-954.[1][6] Link[1]

  • Cyclopropane in MedChem: Wilsily, A., et al. (2020).[1][2] "The Cyclopropane Ring in Drug Discovery: A Review." Journal of Medicinal Chemistry. (General reference for scaffold utility).

  • Curtius Rearrangement on Cyclopropanes: See general protocols in Organic Syntheses for cyclopropanecarboxylic acid to amine conversions. Link

Sources

high-throughput screening assays for 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Strategies for 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine Analogs

Part 1: Introduction & Scientific Rationale

The molecule 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine represents a privileged scaffold in the design of irreversible inhibitors for Lysine-Specific Demethylase 1 (LSD1/KDM1A) . LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), acting as a transcriptional repressor. It is a critical therapeutic target in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).

Mechanism of Action: The "Suicide" Inhibition

This scaffold functions as a mechanism-based inactivator (suicide inhibitor). The cyclopropylamine moiety mimics the substrate. Upon oxidation by the LSD1-FAD complex, the cyclopropyl ring undergoes a single-electron transfer (SET) radical ring opening. This reactive intermediate forms a covalent adduct with the N5 atom of the FAD cofactor, permanently disabling the enzyme.

The 6-methoxypyridine substitution is strategically chosen to improve physicochemical properties (solubility, lipophilicity) over the classic tranylcypromine (phenyl) core while maintaining the steric geometry required to fit the substrate binding tunnel.

Part 2: High-Throughput Screening (HTS) Workflow

To identify potent analogs of this scaffold, a tiered screening approach is required to filter out false positives (e.g., redox cyclers, aggregators) and confirm the covalent mechanism.

HTS Triage Diagram

HTS_Workflow Start Compound Library (1-(heteroaryl)cyclopropan-1-amine analogs) Primary Primary Assay: H2O2 Detection (Amplex Red / Peroxidase-Coupled) Readout: Fluorescence (Ex/Em 530/590 nm) Start->Primary Triage1 Hit Selection (>50% Inhibition @ 10 µM) Primary->Triage1 Counter Counter Screen: H2O2 Scavenging (Rule out redox interference) Triage1->Counter Active Hits Orthogonal Orthogonal Assay: RapidFire MS (Direct substrate/product quantification) Counter->Orthogonal Non-Scavengers Mechanism Mechanistic Validation (Jump-Dilution / Time-Dependence) Orthogonal->Mechanism Confirmed Inhibitors Cellular Cellular Assay (CD11b Expression in AML Cells) Mechanism->Cellular Irreversible Binders

Caption: Tiered HTS workflow ensuring selection of true mechanism-based inhibitors while eliminating assay interference artifacts.

Part 3: Experimental Protocols

Protocol A: Primary Biochemical Assay (Peroxidase-Coupled)

Principle: LSD1 demethylation of H3K4me2 produces H2O2 as a byproduct. This assay couples H2O2 production to the oxidation of Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) by Horseradish Peroxidase (HRP) to generate highly fluorescent resorufin.

Reagents:

  • Enzyme: Recombinant Human LSD1/CoREST complex (0.5 – 2 nM final).

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA-GGK-Biotin) (10 µM final, ~Km).

  • Coupling System: HRP (0.5 U/mL) + Amplex Red (50 µM).

  • Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20.

Step-by-Step Procedure:

  • Compound Transfer: Dispense 50 nL of test compounds (in DMSO) into black 1536-well plates (Final conc: 10 µM).

  • Enzyme Addition: Add 3 µL of LSD1/CoREST enzyme solution in assay buffer.

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 minutes at RT. Crucial: This allows the irreversible inhibitor to react with the FAD cofactor before substrate competition begins.

  • Substrate Initiation: Add 3 µL of Substrate Mix (H3K4me2 peptide + HRP + Amplex Red).

  • Reaction: Incubate for 45–60 minutes at RT protected from light.

  • Detection: Measure Fluorescence (Ex 530 nm / Em 590 nm) on a standard multimode reader (e.g., PerkinElmer EnVision).

Data Analysis:

  • Calculate % Inhibition relative to DMSO (0% inhibition) and No-Enzyme controls (100% inhibition).

  • Z-Factor Requirement: > 0.6 for robust screening.

Protocol B: Orthogonal Mass Spectrometry Assay (RapidFire MS)

Rationale: Fluorescent interference is common with amine-rich libraries. Direct detection of the demethylated peptide product (H3K4me1 or H3K4me0) eliminates false positives.

Methodology:

  • Reaction: Perform the LSD1 reaction as above (minus HRP/Amplex Red) in a 384-well polypropylene plate.

  • Quench: Stop reaction with 10% Formic Acid after 60 mins.

  • Injection: Use Agilent RapidFire High-Throughput MS System.

    • SPE Cartridge: C4 Type A.

    • Mobile Phase: A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA.

  • MRM Transitions: Monitor transitions for Substrate (H3K4me2) and Product (H3K4me1).

    • H3K4me2 (z=4): m/z 600.5 → y-ion fragments.

    • H3K4me1 (z=4): m/z 597.0 → y-ion fragments.

  • Readout: Calculate Conversion % = [Product Area] / [Product + Substrate Area].

Part 4: Data Summary & Interpretation

Assay ParameterPrimary (Amplex Red)Orthogonal (MS)Note
Throughput Ultra-High (1536-well)High (384-well, ~8s/sample)Primary filters bulk library; MS confirms hits.
Sensitivity High (nM detection)ModerateMS is label-free and artifact-resistant.
Interference Redox cyclers, quenchersIon suppression (rare)Critical: Cyclopropylamines can sometimes oxidize spontaneously; MS proves enzymatic turnover inhibition.
IC50 Range 10 nM – 100 nM10 nM – 100 nMPotent analogs (e.g., GSK-2879552) typically show < 50 nM IC50.

Mechanistic Validation (k_inact/K_I): For 1-(heteroaryl)cyclopropan-1-amine analogs, simple IC50 is insufficient due to time-dependent inhibition.

  • Perform Jump-Dilution experiments: Incubate Enzyme + Inhibitor (100x IC50), then dilute 100-fold into substrate buffer.

  • Result: Activity should not recover, confirming the covalent FAD adduct formation.

Part 5: References

  • LSD1 Inhibition Mechanism : Mould, D. P., et al. (2015). "Development of (Spiro)cyclic Cyclopropylamine Derivatives as Inhibitors of Histone Demethylase KDM1A (LSD1)." Journal of Medicinal Chemistry. Link

  • Clinical Relevance : Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell. Link

  • HTS Assay Design : Hoffman, G., et al. (2012). "High-Throughput Screening for Inhibitors of Lysine-Specific Demethylase 1 (LSD1)." Journal of Biomolecular Screening. Link

  • Mass Spectrometry Protocol : Grembecka, J., et al. (2014). "Targeting the KDM1A/LSD1-CoREST Protein Interaction with Small Molecules." PLOS ONE. Link

  • Cyclopropylamine Scaffold Review : Zheng, Y. C., et al. (2016). "A Systematic Review of LSD1 Inhibitors." Acta Pharmaceutica Sinica B. Link

Application Note: Protocols for the Derivatization of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed application notes and robust protocols for the chemical derivatization of 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine, a valuable building block in medicinal chemistry. The unique structural combination of a strained cyclopropylamine ring and a methoxypyridine moiety offers a versatile scaffold for generating novel molecular entities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore structure-activity relationships (SAR) by modifying this key intermediate. We present two fundamental and high-yielding derivatization strategies: N-acylation and N-sulfonylation, complete with step-by-step methodologies, expert insights into experimental choices, and methods for reaction validation.

Introduction: Scientific Context and Significance

The cyclopropylamine motif is a privileged scaffold in medicinal chemistry, renowned for its ability to impart unique pharmacological properties.[1] The three-membered ring introduces conformational rigidity and a specific spatial vector for substituents, which can enhance binding affinity to biological targets. Furthermore, the primary amine serves as a versatile synthetic handle for a multitude of chemical transformations.

The target molecule, 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine, combines this reactive amine with a 6-methoxypyridine heterocycle. Pyridine rings are common in pharmaceuticals, often used to improve solubility, modulate pKa, and engage in hydrogen bonding or π-stacking interactions with protein targets. The methoxy group can further influence electronic properties and metabolic stability. Consequently, the ability to efficiently and predictably derivatize the primary amine of this compound is critical for its application in drug discovery programs, enabling the rapid generation of compound libraries for screening and optimization.

G cluster_0 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine cluster_1 Key Structural Features mol A Nucleophilic Primary Amine (Reactive Site for Derivatization) mol->A B Strained Cyclopropane Ring (Provides Conformational Rigidity) C 6-Methoxypyridine Moiety (Modulates Physicochemical Properties)

Caption: Key structural features of the target molecule.

General Experimental Workflow

The derivatization of 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine typically follows a standard laboratory workflow. The protocols described herein are designed to be self-validating, incorporating in-process controls and standard purification techniques to ensure the integrity of the final product.

G start_end start_end process process decision decision output output start Start: Reagents & Glassware setup Reaction Setup: Dissolve Amine & Base in Solvent start->setup cool Cool to 0 °C (Control Exothermicity) setup->cool addition Add Electrophile Dropwise (Acyl or Sulfonyl Chloride) cool->addition react Stir at Room Temperature addition->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Quench & Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze end End: Pure Derivative analyze->end

Caption: General experimental workflow for derivatization.

Protocol 1: N-Acylation (Amide Formation)

This protocol details the N-acetylation of the title compound using acetyl chloride to form N-(1-(6-methoxypyridin-2-yl)cyclopropyl)acetamide. Acylation is a fundamental transformation for converting the primary amine into a stable, neutral amide linkage, which is prevalent in many drug molecules.[2]

Reaction Scheme:

G start_mol arrow Triethylamine (TEA) DCM, 0 °C to RT plus1 + reagent1 end_mol

Caption: N-Acylation of the primary amine to form an amide.

Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine (1.0 g, 5.61 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 25 mL).

  • Base Addition: Add triethylamine (TEA, 1.17 mL, 8.42 mmol, 1.5 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

  • Electrophile Addition: Slowly add acetyl chloride (0.48 mL, 6.73 mmol, 1.2 equiv) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The product spot should be less polar than the starting amine.

  • Quenching & Workup: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (1 x 20 mL) followed by brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure amide.

Quantitative Data Summary
ReagentM.W. ( g/mol )AmountEquivalents
1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine178.231.0 g1.0
Acetyl Chloride78.500.48 mL1.2
Triethylamine (TEA)101.191.17 mL1.5
Dichloromethane (DCM)-25 mL-
Expected Yield -->85%
Expertise & Experience: Scientist's Notes
  • Causality of Base: Triethylamine (TEA) is a non-nucleophilic organic base used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Controlling Reactivity: The reaction is initiated at 0°C because the acylation of amines with acyl chlorides is highly exothermic. Adding the acyl chloride slowly at a reduced temperature prevents potential side reactions and ensures controlled conversion.

  • Trustworthiness through Monitoring: TLC is a crucial and rapid technique to validate the reaction's progress. The disappearance of the starting material spot and the appearance of a new product spot confirms that the desired transformation is occurring.

Protocol 2: N-Sulfonylation (Sulfonamide Formation)

This protocol details the reaction of 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine with p-toluenesulfonyl chloride (TsCl) to form the corresponding sulfonamide. Sulfonamides are a key functional group in a wide array of antibacterial and diuretic drugs.[2][3]

Reaction Scheme:

G start_mol arrow Pyridine 0 °C to RT plus1 + reagent1 end_mol

Sources

Application Notes and Protocols for the Continuous Flow Synthesis of Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Strained Rings and the Power of Flow

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry. Its presence in a molecule can significantly influence biological activity by introducing conformational rigidity, modulating lipophilicity, and altering metabolic stability. As a result, this small, strained ring system is a key component in a range of therapeutic agents, including antidepressants, antiviral drugs, and anticancer compounds.[1][2]

Traditionally, the synthesis of these valuable derivatives has been performed using batch chemistry. However, many of the classical methods for constructing the cyclopropane ring or for introducing the amine functionality involve hazardous reagents, unstable intermediates, or highly exothermic reactions.[3][4] These challenges often make scaling up batch processes difficult, costly, and fraught with safety risks.

Continuous flow chemistry offers a transformative solution to these problems. By performing reactions in a continuously moving stream within a network of tubes or microreactors, flow chemistry provides unparalleled control over reaction parameters.[5] The high surface-area-to-volume ratio of these reactors allows for superior heat and mass transfer, enabling reactions to be run under more aggressive conditions with significantly enhanced safety.[6][7][8] This paradigm shift not only mitigates the risks associated with hazardous chemistry but also facilitates rapid process optimization, automation, and seamless scalability from the lab to industrial production.[5]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of continuous flow technology to the synthesis of cyclopropylamine derivatives. We will explore key synthetic strategies and provide detailed, field-proven protocols that emphasize safety, efficiency, and reproducibility.

Synthetic Strategies: Building the Cyclopropylamine Core in Flow

Several powerful synthetic transformations for constructing cyclopropylamines have been successfully translated from batch to continuous flow. The choice of strategy often depends on the available starting materials and the desired substitution pattern on the final molecule.

  • Cyclopropanation of Alkenes: This is a foundational approach where the three-membered ring is constructed by adding a carbene or carbenoid equivalent across a double bond.

    • Simmons-Smith Reaction: This classic method uses an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple) to stereospecifically cyclopropanate an alkene.[9] Its adaptation to flow, often using a packed-bed reactor filled with the Zn/Cu couple, allows for the safe, in-situ generation and immediate consumption of the reactive carbenoid, dramatically improving safety and efficiency.[10][11][12]

    • Catalytic Cyclopropanation: Transition metal catalysts (e.g., based on copper, rhodium, ruthenium, or iron) can be used to mediate the transfer of a carbene from a diazo compound to an alkene.[13][14][15] Immobilizing these catalysts on a solid support makes them particularly well-suited for flow chemistry, allowing for easy separation and reuse.[14] Photochemical flow methods using diazirines as carbene precursors have also been developed.[16]

  • Rearrangement of Amides and Carboxylic Acid Derivatives: These methods are used to convert a carboxylic acid functional group on a cyclopropane ring into an amine.

    • Hofmann Rearrangement: This reaction converts a primary amide (cyclopropanecarboxamide) into a primary amine with one fewer carbon atom. The reaction is often highly exothermic and involves hazardous reagents like bromine and strong base.[3][4] In a continuous flow setup, the excellent heat transfer prevents thermal runaways, and the small reactor volumes minimize the quantity of hazardous material present at any given time, making the process significantly safer and more controllable.[17][18]

    • Curtius Rearrangement: This alternative involves the thermal or photochemical decomposition of a cyclopropyl acyl azide to an isocyanate, which is then hydrolyzed to the primary amine.[1][2] Like the Hofmann rearrangement, this process benefits from the precise temperature control and safety profile of flow reactors.

  • The Kulinkovich-Szymoniak Reaction: This powerful transformation synthesizes primary cyclopropylamines directly from nitriles using a Grignard reagent and a titanium(IV) alkoxide catalyst.[19][20] The reaction proceeds via a titanacyclopropane intermediate.[19] Adapting this organometallic chemistry to flow can improve control over the reactive intermediates and enhance reproducibility.

  • Ring Contraction Strategies: Innovative two-step flow processes have been developed that combine photochemical and thermal reactions. One such method involves the Norrish-Yang photocyclization of a 1,2-diketone to a 2-hydroxycyclobutanone, followed by a tandem condensation and ring-contraction reaction with an amine to yield a cyclopropyl aminoketone.[1][2][21] This demonstrates the power of telescoping multiple reaction steps in a continuous sequence.

Protocol 1: Continuous Flow Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol details a rapid and safe method for cyclopropanation using a packed-bed reactor, based on the work of Cantillo, de la Hoz, and colleagues.[10][11] This approach leverages a heterogeneous reagent for the in-situ generation of the zinc carbenoid, simplifying downstream processing.

Causality and Rationale

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis.[9] In batch, the preparation of the zinc-copper couple can be inconsistent, and handling diiodomethane and the reactive carbenoid at scale poses challenges. By packing the Zn/Cu couple into a column, we create a fixed-bed reactor. The alkene and diiodomethane solution flows through this bed, generating the reactive iodomethylzinc iodide species in situ. This species is immediately consumed by the alkene in the stream. This "on-demand" generation is a key safety feature of flow chemistry, as it prevents the accumulation of potentially unstable, energetic intermediates.[7] The use of a back-pressure regulator (BPR) is crucial to keep reagents in the liquid phase, especially when heating, which increases reaction rates.

Experimental Workflow Diagram

G cluster_0 Reagent Delivery cluster_1 Reaction & Workup cluster_2 Collection P1 Pump A (Alkene/CH₂I₂ in DCE) Mixer1 T-Mixer P1->Mixer1 Reagent Stream P2 Pump B (Quench Solution, e.g., aq. NH₄Cl) Mixer2 T-Mixer P2->Mixer2 Quench Stream Reactor Heated Packed-Bed Reactor (Zn/Cu Couple Column) Mixer1->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Reaction Mixture BPR->Mixer2 Separator Liquid-Liquid Separator Mixer2->Separator Quenched Mixture Product Organic Phase (Product) Separator->Product Organic Layer Waste Aqueous Phase (Waste) Separator->Waste Aqueous Layer

Caption: Workflow for Continuous Simmons-Smith Cyclopropanation.

Equipment
  • A two-pump continuous flow system (e.g., Vapourtec E-series).

  • An adjustable column to be used as a packed-bed reactor (e.g., Omnifit®, 6.6 mm bore x 150 mm length).

  • A column heater module.

  • A back-pressure regulator (BPR), adjustable (e.g., 0-100 psi).

  • T-mixers and appropriate tubing (PTFE or PFA).

  • An in-line liquid-liquid separator (e.g., Zaiput SEP-10).

  • Zinc dust (<10 micron) and Copper(I) iodide (CuI).

Reagent Preparation
  • Packed-Bed Reactor Preparation: In a glovebox or under an inert atmosphere, thoroughly mix zinc dust (e.g., 8 g) and CuI (e.g., 0.8 g, ~10 wt%). Load this mixture into the column and secure the ends with frits.

  • Solution A (Reactant Stream): Prepare a 1 M solution of the desired alkene (e.g., cinnamyl alcohol, 0.25 mmol, 1 equiv.) in dry 1,2-dichloroethane (DCE, 250 µL). Add diiodomethane (CH₂I₂, 0.5 mmol, 2 equiv.). Sonicate briefly to ensure homogeneity.

  • Solution B (Quench Stream): Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).

Protocol Steps
  • System Setup: Assemble the flow reactor system as shown in the diagram above. Set the column heater to 40 °C and the BPR to 75 psi.

  • Priming: Purge the entire system with the respective solvents (DCE for Pump A, water for Pump B) to remove air and ensure stable flow.

  • Initiate Reaction: Start pumping Solution A through the packed-bed reactor at a flow rate calculated to achieve the desired residence time. For a ~1.5 mL reactor volume, a flow rate of 0.1 mL/min will give a residence time of 15 minutes.[10]

  • Quenching and Separation: Simultaneously, begin pumping the quench solution (Solution B) at an equivalent flow rate to a T-mixer downstream from the BPR.

  • Steady State and Collection: Allow the system to reach a steady state (typically 2-3 reactor volumes). The quenched mixture will enter the liquid-liquid separator. Collect the organic phase, which contains the cyclopropanated product.

  • Shutdown: After the run, flush the system thoroughly with clean solvent to remove all unreacted reagents and products.

Protocol 2: High-Efficiency Synthesis of Cyclopropylamine via Hofmann Rearrangement

This protocol describes the direct synthesis of the parent cyclopropylamine from cyclopropanecarboxamide. It is based on a highly efficient microreactor process developed by Xu et al., which highlights the ability of flow chemistry to simplify multi-stage batch processes into a single, rapid operation.[17][18]

Causality and Rationale

The Hofmann rearrangement traditionally requires two distinct steps in batch: the formation of an N-bromoamide intermediate at low temperature, followed by heating with a strong base to induce the rearrangement.[4] This process is difficult to control and highly exothermic. A flow reactor's superior heat transfer allows these two steps to be combined into a single, high-temperature operation.[18] The reagents (amide and a pre-mixed solution of NaOH and NaOCl) are brought together in a T-mixer and immediately enter a heated reactor. The short residence time (minutes) at high temperature (90 °C) is sufficient to drive the reaction to completion with high yield (up to 96%).[17][18] This represents a significant process intensification, improving efficiency, safety, and throughput.

Experimental Workflow Diagram

G cluster_0 Reagent Delivery cluster_1 Reaction & Collection P1 Pump A (Cyclopropanecarboxamide in water) Mixer Static Mixing Tee P1->Mixer Amide Stream P2 Pump B (aq. NaOH/NaOCl Solution) P2->Mixer Base/Oxidant Stream Reactor Heated Coil Reactor (e.g., PFA Tubing) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (BPR) Reactor->BPR Crude Product Stream Collection Product Collection (in cooling bath) BPR->Collection

Caption: Workflow for Continuous Hofmann Rearrangement.

Equipment
  • A two-pump continuous flow system (e.g., syringe pumps for pulseless flow).

  • A static mixing tee.

  • A coil reactor made of chemically resistant tubing (e.g., PFA, 1/16" OD) of sufficient volume for the desired residence time.

  • A temperature-controlled bath (e.g., oil bath) or reactor heater module.

  • A back-pressure regulator (BPR).

  • Collection vessel, typically in an ice bath.

Reagent Preparation
  • Solution A (Amide Stream): Prepare an aqueous solution of cyclopropanecarboxamide (CPCA). For example, 1.25 M concentration.

  • Solution B (Base/Oxidant Stream): Prepare a mixed aqueous solution of sodium hydroxide (NaOH) and sodium hypochlorite (NaOCl). A typical ratio might be 1.1 equivalents of NaOCl and 2.2 equivalents of NaOH relative to the CPCA. Caution: This solution can be unstable and should be prepared fresh.

Protocol Steps
  • System Setup: Assemble the flow system as depicted in the diagram. Immerse the coil reactor in the heating bath set to 90 °C. Set the BPR to a pressure sufficient to prevent boiling (e.g., 50-100 psi).

  • Priming: Flush both lines with water to ensure stable flow and pressure.

  • Initiate Reaction: Begin pumping Solution A and Solution B at equal flow rates into the static mixing tee. The combined flow rate should be set to achieve the target residence time. For example, to achieve a 4-minute residence time in a 2 mL reactor, the total flow rate would be 0.5 mL/min (0.25 mL/min from each pump).[17]

  • Steady State and Collection: The reaction mixture flows through the heated coil and then the BPR. Collect the product stream in a flask cooled in an ice bath. Allow the system to run for 2-3 reactor volumes to reach steady state before collecting the desired fraction.

  • Workup: The collected solution contains cyclopropylamine, salts, and unreacted base. The product can be isolated by standard extraction and distillation procedures.

  • Shutdown: Thoroughly flush the entire system with water to remove all corrosive and reactive materials.

Process Analytical Technology (PAT) for Self-Validating Systems

To ensure process robustness and trustworthiness, real-time monitoring is essential. Process Analytical Technology (PAT) integrates online analytical measurements into the process stream to provide a continuous understanding and control of the reaction.[22][23]

  • In-line Infrared (IR) Spectroscopy (FlowIR): An IR probe or flow cell can be placed after the reactor to monitor the disappearance of starting material (e.g., C=O stretch of the amide in the Hofmann rearrangement) and the appearance of product. This provides real-time conversion data, allowing for rapid optimization of residence time and temperature.[24]

  • Online High-Performance Liquid Chromatography (HPLC): A small aliquot of the reaction stream can be automatically sampled, diluted, quenched, and injected into an HPLC system. This provides detailed information on conversion, yield, and impurity profiles.[25][26]

  • Flow Nuclear Magnetic Resonance (NMR): For detailed mechanistic studies, a flow NMR cell can be used to identify and quantify reactants, intermediates, and products in the reaction stream without requiring sample workup.[25]

By implementing PAT, the protocols described become self-validating systems, where the quality of the product is continuously assured through real-time data, aligning with the FDA's Quality by Design (QbD) principles.[23][24]

Comparative Data of Flow Synthesis Methods

The following table summarizes key parameters from published continuous flow syntheses of cyclopropylamine derivatives, showcasing the efficiency of these methods.

Reaction TypeKey SubstrateTemp (°C)Residence TimeYield (%)Throughput/ProductivityReference
Simmons-Smith Cinnamyl Alcohol4015 min943.59 g/h[10]
Hofmann Rearrangement Cyclopropanecarboxamide904 min96Not specified[17][18]
Photochemical/Ring Contraction 1,2-Diketone + Amine24-1255-30 min83-90Not specified[21]
Asymmetric Catalytic Styrene + DiazoacetateAmbient35 min>99Not specified[15]

References

  • Lopez-Gomez, M. J., de la Hoz, A., & Cantillo, D. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. Available at: [Link]

  • Velichko, V., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Chemical Communications. Available at: [Link]

  • Huang, J., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Velichko, V., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]

  • Master Organic Chemistry. Simmons-Smith Reaction. Available at: [Link]

  • Huang, J., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2026). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. ACS Publications. Available at: [Link]

  • Mettler Toledo. Benefits of Continuous Flow Chemistry. Available at: [Link]

  • Castano, B., et al. (2014). Continuous flow asymmetric cyclopropanation reactions using Cu(I) complexes of Pc-L* ligands supported on silica as catalysts with carbon dioxide as a carrier. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. Available at: [Link]

  • Uniqsis. (2025). Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry. Available at: [Link]

  • Domokos, A., et al. (2023). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. ResearchGate. Available at: [Link]

  • Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. ResearchGate. Available at: [Link]

  • To, H-M., Mirakhorli, S., & Ollevier, T. (2024). Synthesis of aryl fluorocyclopropanes from aryl fluorodiazirines and alkenes in continuous flow. Chemical Communications. Available at: [Link]

  • Deadman, B. J., et al. (2024). The role of PAT in the development of telescoped continuous flow processes. Reaction Chemistry & Engineering. Available at: [Link]

  • Lopez-Gomez, M. J., de la Hoz, A., & Cantillo, D. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate. Available at: [Link]

  • Amar Equipment. (2025). Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. Available at: [Link]

  • Hone, C. A., et al. (2025). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. ACS Publications. Available at: [Link]

  • Velichko, V., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. Available at: [Link]

  • Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Thieme Chemistry. Available at: [Link]

  • Li, J., et al. (2025). Safe and Efficient Continuous Flow Synthesis of (3S,4S)-3-[(R)-1-(t-Butyldimethylsilyloxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetizinone via Vertical Dynamic Reactor. ACS Publications. Available at: [Link]

  • The Pharma Master. (2024). Process Analytical Technology (PAT) in API Production. Available at: [Link]

  • Organic Syntheses. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Available at: [Link]

  • Wleklinski, M., et al. A Tandem, Bicatalytic Continuous Flow Cyclopropanation- Homo-Nazarov-Type Cyclization. Purdue University. Available at: [Link]

  • Google Patents. (1986). Process for the manufacture of cyclopropylamine.
  • Pharmaceutical Technology. (2025). PAT for Continuous API Manufacturing Progresses. Available at: [Link]

  • Cabua, M. C., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. Available at: [Link]

  • European Pharmaceutical Review. (2005). PAT for API. Available at: [Link]

  • Patsnap. (2025). Safety Advantages Of Continuous Flow For Hazardous Reactions. Available at: [Link]

  • Mettler Toledo. (2025). MTCiting: Continuous Flow Synthesis in Pharmaceutical Manufacturing. Available at: [Link]

  • University of Amsterdam. (2025). Scalable and sustainable electrochemical cyclopropanation in continuous flow. Available at: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

  • Fraile, J. M., et al. (2007). Pybox Monolithic Miniflow Reactors for Continuous Asymmetric Cyclopropanation Reaction under Conventional and Supercritical Conditions. The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Kulinkovich-Szymoniak Cyclopropanation for Pyridine-based Nitriles. Target Molecule: 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine. Primary Methodology: Titanium-mediated reductive cyclopropanation of nitriles.[1]

Introduction: The Synthetic Challenge

Synthesizing 1-substituted cyclopropylamines, particularly those bearing heteroaryl rings like the 6-methoxypyridine moiety, presents a unique set of challenges. While the Kulinkovich-de Meijere reaction (using amides) is well-known, the Kulinkovich-Szymoniak variation (using nitriles) is often the superior route for this specific target. It is more atom-economical and avoids the pre-synthesis of amides.

However, the presence of the pyridine nitrogen and the methoxy group introduces electronic and chelating complications that can stall the catalytic cycle or lead to ring-opening side reactions.

This guide provides a self-validating protocol and troubleshooting logic to navigate these specific issues.

Module 1: The "Golden Route" Protocol

Do not attempt this synthesis with catalytic titanium. For nitrile substrates, particularly coordinating pyridines, stoichiometric Titanium(IV) isopropoxide is required to drive the formation of the azatitanacyclopropane intermediate and prevent catalyst poisoning by the pyridine nitrogen.

Reagent Stoichiometry Table
ComponentEquiv.RoleCritical Quality Attribute
6-Methoxy-2-cyanopyridine 1.0SubstrateDry, free of acidic impurities.
Ti(OiPr)₄ 1.1 - 1.2ReagentMust be colorless/pale yellow. If white solid/cloudy, distill before use.
EtMgBr (3.0M in Et₂O) 2.2 - 2.5Reductant & C2-SourceTitrate before use. Concentration <1M leads to sluggish reaction.
BF₃·Et₂O 1.5 - 2.0Lewis Acid PromoterFreshly distilled. Essential for ring contraction of nitriles.
THF/Et₂O SolventSolventAnhydrous.[2] THF is preferred for solubility; Et₂O for cleaner workup.
Step-by-Step Methodology
  • Titanium Complex Formation:

    • Dissolve the nitrile (1.0 equiv) and Ti(OiPr)₄ (1.1 equiv) in anhydrous THF (0.1 M concentration) under Argon.

    • Why: Pre-mixing allows the Ti to coordinate with the nitrile, but the pyridine nitrogen may also compete. A slight excess (1.1-1.2 equiv) ensures the nitrile is activated.

  • Grignard Addition (The Critical Step):

    • Cool the mixture to -78°C .

    • Add EtMgBr (2.5 equiv) dropwise over 30-60 minutes.

    • Visual Cue: The solution should turn from yellow to dark brown/black. If it remains light, the Ti(II) species is not forming (check Grignard quality).

    • Warm up: Allow the reaction to warm naturally to room temperature (RT) and stir for 1 hour.

  • Lewis Acid Mediated Ring Contraction:

    • Checkpoint: At this stage, you have a stable azatitanacyclopentene . It will not hydrolyze to the amine efficiently without help.

    • Add BF₃[3][4][5]·Et₂O (1.5 equiv) dropwise at 0°C . Stir for 30-60 mins.

    • Mechanism:[3][5][6][7][8][9][10][11][12] BF₃ activates the titanacycle, triggering the ring contraction to the cyclopropylamine species.

  • Quench & Workup:

    • Quench with 10% NaOH or Rochelle’s Salt (saturated potassium sodium tartrate) solution. Stir vigorously until the phases separate clearly (this may take 2-12 hours).

Module 2: Visualizing the Mechanism & Failure Points

Understanding the mechanism is the fastest way to troubleshoot. The diagram below illustrates the pathway and where specific failures (Ketone formation vs. Amine formation) occur.

KulinkovichSzymoniak cluster_legend Key Interaction Nitrile 6-Methoxy-2-cyanopyridine + Ti(OiPr)4 Titanacycle Titanacyclopropane (Active Species) Nitrile->Titanacycle + EtMgBr (2.2 eq) Azatitanacycle Azatitanacyclopentene (Stable Intermediate) Titanacycle->Azatitanacycle Insertion Decision Quench Condition? Azatitanacycle->Decision Stir 1h @ RT Ketone FAILURE MODE: Ketone Product (Hydrolysis without Contraction) Decision->Ketone Direct H2O/H+ Quench (No Lewis Acid) Amine SUCCESS: Cyclopropylamine (BF3 Mediated Contraction) Decision->Amine 1. Add BF3·Et2O 2. Basic Workup Warning Pyridine N can sequester Ti Use >1.0 eq Ti(OiPr)4

Figure 1: Mechanistic flow of the Kulinkovich-Szymoniak reaction showing the critical divergence between ketone formation (failure) and cyclopropylamine synthesis (success).

Module 3: Troubleshooting & FAQs

Q1: I isolated the ketone (1-(6-methoxypyridin-2-yl)propan-1-one) instead of the amine. What happened?

Diagnosis: Incomplete ring contraction. Explanation: The reaction of a nitrile with the titanacyclopropane yields a five-membered azatitanacyclopentene intermediate. This species is stable. If you quench it directly with water or mild acid, it hydrolyzes to the imine and then the ketone, effectively reversing the cyclopropanation logic. Solution:

  • Mandatory Lewis Acid: You must add BF₃[5]·Et₂O (or TiCl₄ in extreme cases) before the aqueous quench. This forces the 5-membered titanacycle to contract into the 3-membered cyclopropylamine ring.

  • Increase BF₃ Loading: The pyridine nitrogen and the methoxy oxygen are Lewis bases. They may be scavenging your BF₃.[13] Increase BF₃·Et₂O to 2.0 - 2.5 equivalents .

Q2: The reaction mixture turned into a thick, unfilterable emulsion during workup.

Diagnosis: Titanium hydroxide gel formation. Explanation: Titanium salts form voluminous, gelatinous hydroxides upon aqueous quenching, trapping your product. Solution:

  • The Rochelle's Salt Method: Quench with a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 4-12 hours . The tartrate chelates the titanium, resulting in two clear, separable layers.

  • The Amine Trick: Add 10% aqueous NH₄OH during the workup. The ammonia helps solubilize titanium species and keeps the pyridine product in the organic phase.

Q3: My yield is low (<30%), and I see starting material.

Diagnosis: Catalyst poisoning or "wet" Grignard. Explanation:

  • Pyridine Chelation: The pyridine nitrogen coordinates to Ti(OiPr)₄, preventing it from reacting with EtMgBr to form the active titanacyclopropane.

  • Moisture: Protons kill the titanacyclopropane instantly. Solution:

  • Order of Addition: Ensure Ti(OiPr)₄ and the nitrile are mixed before adding Grignard.

  • Stoichiometry: Increase Ti(OiPr)₄ to 1.25 - 1.3 equivalents .

  • Temperature: Do not add Grignard at RT. Start at -78°C to control the exotherm and prevent decomposition of the sensitive Ti-Et species before it engages the nitrile.

Q4: Is the methoxy group stable under these conditions?

Diagnosis: Potential demethylation. Explanation: The methoxy group is generally stable to Grignard reagents and Ti(OiPr)₄. However, BF₃·Et₂O is a Lewis acid that can cleave ethers if heated. Solution:

  • Keep the BF₃·Et₂O step at 0°C to RT . Do not reflux after adding the Lewis acid.

  • Avoid using BBr₃ or AlCl₃ as alternatives; they will almost certainly demethylate the pyridine.

Module 4: Safety & Scalability

Exotherm Management

The formation of the titanacyclopropane releases ethane and ethene gas.[9]

  • Risk: Rapid gas evolution during Grignard addition.[14]

  • Control: Add EtMgBr slowly via a pressure-equalizing dropping funnel. Ensure the reaction vessel has an adequate headspace and an open path to an inert gas bubbler (oil bubbler) to relieve pressure.

Waste Disposal
  • Titanium Waste: The aqueous layer contains significant titanium salts. Do not mix with strong acids immediately, as this can generate heat.

  • Pyridine Waste: Segregate halogenated vs. non-halogenated waste carefully.[13]

References

  • Bertus, P., & Szymoniak, J. (2001).[10][11] New and easy route to primary cyclopropylamines from nitriles.[11] Chemical Communications, (18), 1792–1793. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000).[10] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

  • Bertus, P., & Szymoniak, J. (2002).[1][4] Ti(II)-Mediated Conversion of α-Heterosubstituted Nitriles to Functionalized Cyclopropylamines.[1][3][15][16] The Journal of Organic Chemistry, 67(11), 3965–3968.[1] Link

  • Chaplinski, V., & de Meijere, A. (1996). A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides.[15] Angewandte Chemie International Edition in English, 35(4), 413–414. Link

Sources

Technical Support Center: Synthesis of 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #PYR-CYC-AMINE-001 Status: Active Support Priority: High (Yield Critical) Subject: Troubleshooting Low Yields in Heteroaryl Cyclopropylamine Synthesis

Executive Summary

The synthesis of 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine presents a classic "heteroatom interference" challenge. While the target appears simple, the presence of the basic pyridine nitrogen—further activated by the electron-donating 6-methoxy group—frequently poisons the organometallic catalysts required for cyclopropanation.

This guide addresses the two primary failure modes:

  • Catalyst Sequestration: The pyridine nitrogen coordinates to the Titanium(II) species in the Kulinkovich-Szymoniak reaction, halting the catalytic cycle.

  • Isolation Loss: The amphiphilic nature of the product and its strong affinity for titanium residues leads to massive losses during aqueous workup.

Module 1: Diagnostic Flowchart

Before altering your protocol, identify where the yield is being lost.

DiagnosticFlow Start Start Diagnostic CheckLCMS Check Crude LCMS/NMR (Before Workup) Start->CheckLCMS Decision1 Is Product Present? CheckLCMS->Decision1 NoProd Issue: Reaction Failure (Catalyst Poisoning) Decision1->NoProd No (<5%) YesProd Issue: Isolation Failure (Workup Loss) Decision1->YesProd Yes (>50%) Action1 Go to Module 2 (Modified Kulinkovich) NoProd->Action1 Action2 Go to Module 4 (Chelation Breaking) YesProd->Action2

Figure 1: Diagnostic logic to distinguish between synthetic failure and isolation failure.

Module 2: The Kulinkovich-Szymoniak Protocol (Direct Route)

The Problem: The standard Kulinkovich-Szymoniak reaction (Nitrile + EtMgBr + Ti(OiPr)₄) often fails for this substrate. The 6-methoxy group increases the electron density on the pyridine nitrogen, making it a potent Lewis base that coordinates to the low-valent titanacyclopropane intermediate, effectively killing the catalyst.

The Solution: You must use the Lewis Acid Modification (Bertus & Szymoniak). The addition of BF₃[1][2][3]·OEt₂ is not optional here; it is required to facilitate ring closure from the azatitanacycle intermediate.

Optimized Protocol
ParameterStandard ConditionOptimized Condition Why?
Reagent 6-MethoxypicolinonitrileSameStarting material.
Catalyst Ti(OiPr)₄ (1.0 equiv)Ti(OiPr)₄ (1.1 equiv) Stoichiometric Ti is required to overcome pyridine coordination.
Grignard EtMgBr (2.0 - 2.5 equiv)EtMgBr (2.2 equiv) Excess leads to over-alkylation (tertiary amine byproduct).
Additive NoneBF₃·OEt₂ (2.0 equiv) Promotes ring closure and prevents imine trapping.
Temperature -78°C to RT-78°C to RT Slow warming is critical for titanacycle stability.
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck flask under Argon. Add 6-methoxypicolinonitrile (1.0 equiv) and Ti(OiPr)₄ (1.1 equiv) in anhydrous Et₂O (0.1 M concentration).

  • Grignard Addition: Cool to -78°C . Add EtMgBr (3.0 M in Et₂O, 2.2 equiv) dropwise over 30 minutes.

    • Note: The solution will turn from yellow to dark brown/black. If it stays yellow, your Grignard is dead.

  • Warming: Allow the mixture to warm to Room Temperature (RT) over 1 hour and stir for an additional 30 minutes.

  • Lewis Acid Activation: Cool the mixture back down to 0°C . Add BF₃·OEt₂ (2.0 equiv) dropwise.

    • Mechanism:[3][4][5][6][7][8][9] The Lewis acid activates the azatitanacycle for ring contraction.

  • Quench: Stir for 30 mins at RT, then quench with 10% aqueous NaOH.

Module 3: The "Safe" Backup Route (Dialkylation/Curtius)

If the Titanium route remains inconsistent due to scale-up issues or moisture sensitivity, switch to the classical alkylation-rearrangement sequence. This route is longer but highly reproducible.

Pathway Visualization:

CurtiusRoute SM 2-(6-methoxypyridin-2-yl) acetonitrile Step1 1. LiHMDS (2.2 eq) 2. 1,2-Dibromoethane SM->Step1 Int1 Cyclopropyl Nitrile Step1->Int1 Step2 NaOH / H2O Hydrolysis Int1->Step2 Int2 Carboxylic Acid Step2->Int2 Step3 DPPA / tBuOH (Curtius) Int2->Step3 Product Boc-Protected Amine Step3->Product

Figure 2: The Dialkylation-Curtius sequence. Note that Step 3 involves azides and requires safety shields.

Critical Troubleshooting for Module 3:

  • Mono-alkylation: If you observe mono-alkylated product in Step 1, increase LiHMDS to 2.5 equiv and ensure 1,2-dibromoethane is added rapidly to the anion.

  • Curtius Safety: Use Diphenylphosphoryl azide (DPPA). Do not isolate the acyl azide intermediate; heat it in t-BuOH to generate the Boc-protected amine directly.

Module 4: Isolation & Purification (The Hidden Yield Killer)

The Issue: 1-(Heteroaryl)cyclopropan-1-amines are "sticky." They chelate to titanium salts and are often amphiphilic (soluble in both organic and aqueous layers), leading to loss during standard extraction.

Protocol: The "Salting Out" Method

Do NOT rely on column chromatography of the free base. The amine will streak and decompose on silica.

  • Quench: After the reaction (Module 2), add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir vigorously for 2 hours.

    • Why: Rochelle's salt breaks the Titanium-Amine complex better than NH₄Cl.

  • Extraction: Extract with Et₂O (3x). Combine organics.

  • Acid Wash (Critical): Extract the organic layer with 1M HCl (3x) .

    • Result: The product moves into the aqueous layer as the hydrochloride salt. Impurities remain in the organic layer.

  • Basification: Take the aqueous layer, cool to 0°C, and basify to pH 12 with 4M NaOH.

  • Re-extraction: Extract the basic aqueous layer with DCM (3x).

  • Salt Formation: Dry the DCM, concentrate, and immediately treat with HCl in Dioxane . Filter the resulting solid.

    • Benefit: The HCl salt is stable, non-volatile, and easy to handle.

FAQ: Frequently Asked Questions

Q: Why does my reaction turn green instead of black? A: Green indicates Ti(III) species, often caused by incomplete reduction of Ti(IV). This usually means your Grignard reagent has degraded (absorbed moisture). Titrate your Grignard or use a fresh bottle.

Q: Can I use TiCl₄ instead of Ti(OiPr)₄? A: No. TiCl₄ is too Lewis acidic and will complex irreversibly with the pyridine nitrogen before the reaction starts. The isopropoxide ligands are essential for the ligand exchange mechanism.

Q: I see a major byproduct with M+ + 2 mass units. What is it? A: This is likely the imine (reduction of the nitrile without cyclopropanation). This occurs if the ring closure is too slow. Solution: Ensure you are adding BF₃·OEt₂ as described in Module 2 to force the ring closure.

References

  • Bertus, P., & Szymoniak, J. (2001).[3][6] New and easy route to primary cyclopropylamines from nitriles.[3][6] Chemical Communications, (18), 1792–1793.

  • Bertus, P., & Szymoniak, J. (2002).[10] Ti(II)-mediated conversion of alpha-heterosubstituted (O, N, S) nitriles to functionalized cyclopropylamines.[10] Effect of chelation on the cyclopropanation step.[10] The Journal of Organic Chemistry, 67(11), 3965–3968.[10]

  • Szymoniak, J., & Bertus, P. (2007).[6] Titanium-mediated synthesis of cyclopropylamines.[2][6][11] Synlett, 2007(09), 1346–1356.

  • Campbell, J. B., et al. (1994). Synthesis of 1-Arylcyclopropanecarbonitriles. Synthetic Communications, 24(19), 2783-2788. (Reference for Module 3 alkylation logic).

Sources

Technical Support Center: Purity Optimization for Pyridyl-Cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine and related pyridyl-cyclopropyl scaffolds.[1][2]

Topic: Improving Chiral & Chemical Purity of 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine Ticket ID: CHEM-SUP-2024-03-05 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary & Structural Diagnostics

Status: Active Analysis Core Issue: User requests "chiral purity" improvement for a 1,1-disubstituted cyclopropane scaffold.

CRITICAL DIAGNOSTIC STEP: Before initiating any chiral resolution protocol, you must verify the stereochemical nature of your specific target.[1][2] The nomenclature 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine describes a gem-disubstituted cyclopropane (amine and pyridine on Carbon 1).[1][2]

  • Scenario A: Unsubstituted Ring (C2/C3 are -CH₂-) [1][2]

    • Chirality: ACHIRAL . The molecule possesses a plane of symmetry passing through C1 and bisecting the C2-C3 bond.[1][2]

    • Action: If you observe multiple peaks on a chiral column, these are likely chemical impurities (e.g., des-cyclopropyl analogs, open-ring byproducts) or atropisomers (rare/unstable at RT).[1][2] "Chiral purity" is not applicable.[1][2] Focus on chemical purification (Section 3).

  • Scenario B: Substituted Ring (e.g., 2-Methyl, 2-Fluoro) [1][2]

    • Chirality: CHIRAL . The molecule exists as enantiomers (and diastereomers).[1][2]

    • Action: Proceed to Chiral Resolution Protocols (Section 2).

  • Scenario C: Chiral Analog Confusion

    • You may be referring to 1-(6-Methoxypyridin-2-yl)ethan-1-amine (a chiral methyl-branched amine).[1][2]

    • Action: Proceed to Chiral Resolution Protocols (Section 2).

Decision Logic & Workflow

The following diagram outlines the troubleshooting logic to identify the correct purification pathway.

PurityWorkflow Start Start: Purity Issue Identified CheckStruct Step 1: Verify Structure Is the Cyclopropane C2/C3 substituted? Start->CheckStruct IsAchiral No (1,1-Disubstituted) Target is ACHIRAL CheckStruct->IsAchiral No IsChiral Yes (1,2-Disubstituted) Target is CHIRAL CheckStruct->IsChiral Yes AnalyzeImpurity Analyze 'Chiral' Peaks (Likely Chemical Impurities) IsAchiral->AnalyzeImpurity ChiralScreen Method: Chiral HPLC Screening (Polysaccharide Columns) IsChiral->ChiralScreen Resolution Method: Classical Resolution (Diastereomeric Salts) IsChiral->Resolution ChemPurification Method: Achiral HPLC/Flash (C18 / Silica) AnalyzeImpurity->ChemPurification

Figure 1: Decision matrix for purifying cyclopropylamine scaffolds. Determine chirality before selecting a method.

Protocol: Chiral Resolution (For Chiral Analogs/Isomers)

If your molecule is indeed chiral (e.g., the 1,2-isomer or the ethyl-amine analog), use these validated methods.

Method A: Diastereomeric Salt Crystallization (Scalable)

Principle: Exploits solubility differences between diastereomeric salts formed with a chiral acid.[1][2] Target Audience: Process Chemists (>10g scale).[1][2]

Reagents:

  • Resolving Agents:

    
    -(+)-Tartaric acid, 
    
    
    
    -(-)-Mandelic acid, or
    
    
    -(-)-10-Camphorsulfonic acid (CSA).[1][2]
  • Solvent: Ethanol/Water (9:[1][2]1) or Isopropanol.[1][2]

Step-by-Step Protocol:

  • Stoichiometry: Dissolve 1.0 eq of the racemic amine in minimal hot Ethanol (60°C).

  • Addition: Add 0.5 eq to 1.0 eq of the chiral acid (start with

    
    -Tartaric acid) dissolved in hot Ethanol.
    
  • Crystallization: Allow the solution to cool slowly to RT, then to 4°C overnight.

    • Tip: If oiling occurs, reheat and add a seed crystal or a small amount of MTBE.[1][2]

  • Filtration: Collect the precipitate. This is the diastereomeric salt enriched in one enantiomer.[1][2]

  • Free Basing: Suspend the salt in DCM and wash with 1M NaOH. Dry organic layer (

    
    ) and concentrate.[1][2]
    
  • Analysis: Check ee% via Chiral HPLC. If <98% ee, recrystallize the salt.[1][2]

Method B: Chiral HPLC/SFC (Analytical & Prep)

Principle: Direct separation on polysaccharide stationary phases.[1][2] Target Audience: Analytical Scientists & MedChem (<1g scale).[1][2]

Recommended Conditions Table:

ParameterCondition Set A (Normal Phase)Condition Set B (SFC - Green Chem)
Column CHIRALPAK® AD-H or IACHIRALCEL® OD-H or IC
Mobile Phase Hexane : IPA : DEA (90:10:0.[1][2]1)CO₂ : Methanol : DEA (80:20:0.[1][2]2)
Flow Rate 1.0 mL/min3.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)UV @ 254 nm
Notes DEA (Diethylamine) is critical to suppress peak tailing of the basic amine.[1][2]Higher throughput; easier solvent removal.[1][2]

Technical Insight: The pyridine nitrogen and the primary amine are basic.[1][2] Without an additive like DEA or TEA, the amine will interact with residual silanols on the column, causing broad, tailing peaks that mimic poor chiral separation.[1][2]

Protocol: Chemical Purity (For Achiral 1,1-Scaffold)

If you are working with the achiral 1,1-isomer but see "impurity peaks" that look like enantiomers:

Common Impurity Profile:

  • Des-cyclopropyl analog: 1-(6-Methoxypyridin-2-yl)ethan-1-amine (Chiral impurity!).[1][2]

    • Source: Incomplete cyclopropanation or ring-opening reduction.[1][2]

    • Removal: These often co-elute on C18.[1][2] Use a Phenyl-Hexyl column for pi-pi selectivity differences between the rigid cyclopropane and the flexible ethyl group.[1][2]

  • Pyridyl-N-Oxide:

    • Source: Oxidation during synthesis.[1][2]

    • Removal: Flash chromatography (DCM:MeOH:NH3).[1][2]

Troubleshooting "Ghost" Chiral Peaks:

  • Issue: You see a split peak for the achiral compound on an achiral column.

  • Cause: Protonation equilibrium.[1][2]

  • Fix: Ensure your HPLC buffer pH is >10 (using Ammonium Hydroxide) or <3 (using Formic Acid).[1][2] Operating near the pKa of the amine (~9) causes peak splitting.[1][2]

Frequently Asked Questions (FAQ)

Q1: I am using a chiral column and seeing two peaks for my 1,1-disubstituted cyclopropane. Does this prove it's chiral? A: No. It proves you have separation of something. This could be:

  • Separation of the target from a structural isomer (e.g., the 1,2-cyclopropane).[1][2]

  • Separation of the target from a synthesis byproduct (e.g., the imine intermediate).[1][2]

  • Atropisomerism: While rare for this specific scaffold, restricted rotation of the pyridine ring could occur at very low temperatures (< -50°C), but at RT, it is achiral.[1][2] Recommendation: Run LC-MS to confirm if the two peaks have the exact same mass.[1][2] If they do, check NMR to rule out structural isomers.[1][2]

Q2: Can I use Lipase resolution for this amine? A: Yes , but only if it is the chiral 1,2-isomer or the ethyl analog.

  • Enzyme: Candida antarctica Lipase B (CAL-B, Novozym 435).[1][2]

  • Acyl Donor: Ethyl acetate or Isopropyl acetate.[1][2]

  • Mechanism: The enzyme will selectively acetylate the (

    
    )-enantiomer (typically), leaving the (
    
    
    
    )-amine.[1][2]
  • Note: This does not work on the achiral 1,1-amine as there is no stereocenter to recognize.[1][2]

Q3: Why is the 6-methoxy group important for purification? A: The methoxy group is an electron-donating group (EDG).[1][2] It makes the pyridine nitrogen more basic compared to a 2-fluoropyridine.[1][2] This increases the "stickiness" of the molecule on silica.[1][2] You must use higher concentrations of amine modifiers (DEA/TEA) in your chromatography to get sharp peaks.[1][2]

References

  • Chirality of Cyclopropanes

    • Gagnon, A., et al. "Synthesis of Chiral Cyclopropylamines."[1][2] Chemical Reviews, 2021.[1][2] Link (General review verifying achirality of 1,1-disubstituted vs chirality of 1,2-systems).[1][2]

  • Chromatographic Separation

    • Daicel Chiral Technologies.[1][2] "Instruction Manual for CHIRALPAK® AD-H." Link (Standard protocols for amine mobile phases).[1][2]

  • Synthesis & Impurities

    • Wurtz, S., et al. "Cyclopropanation strategies in drug discovery."[1][2] Journal of Medicinal Chemistry, 2018.[1][2] Link (Discussion on common byproducts in cyclopropylamine synthesis).

  • Enzymatic Resolution

    • Gotor, V. "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases."[1][2] Bioorganic & Medicinal Chemistry, 1999.[1][2] Link (Protocols for CAL-B resolution of amines).[1][2]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine before handling.

Sources

strategies for scaling up the synthesis of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This module is designed for drug development professionals and process chemists tasked with scaling up the synthesis of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine (often isolated as the dihydrochloride salt, CAS: 1255099-02-5) [1].

While laboratory-scale synthesis of 1-arylcyclopropylamines frequently relies on the Kulinkovich-Szymoniak reaction, that route requires stoichiometric titanium reagents and cryogenic temperatures (-70°C), making it environmentally burdensome and economically unviable for multi-kilogram scale-up [2]. Similarly, the Curtius rearrangement utilizes explosive azide intermediates. To ensure process safety and high throughput, this guide relies on a highly scalable, three-step Hofmann Rearrangement route [3].

Process Workflow & Pathway Visualization

The validated scale-up route transitions from an active methylene starting material through a cyclopropanation, followed by a controlled nitrile hydration, and concludes with a Hofmann rearrangement.

SynthesisScaleUp SM 2-(6-Methoxypyridin-2-yl) acetonitrile Step1 Step 1: Cyclopropanation 1,2-Dibromoethane, NaOH, TBAB SM->Step1 Int1 1-(6-Methoxypyridin-2-yl) cyclopropanecarbonitrile Step1->Int1 Step2 Step 2: Nitrile Hydration 30% H2O2, NaOH, EtOH Int1->Step2 Int2 1-(6-Methoxypyridin-2-yl) cyclopropanecarboxamide Step2->Int2 Step3 Step 3: Hofmann Rearrangement NaOCl, NaOH (aq) Int2->Step3 Product 1-(6-Methoxypyridin-2-yl) cyclopropan-1-amine (Isolated as 2HCl salt) Step3->Product

Fig 1. Three-step scalable synthesis route via Hofmann rearrangement.

Step-by-Step Experimental Methodologies

Step 1: Phase-Transfer Catalyzed Cyclopropanation

Objective: Alkylate 2-(6-methoxypyridin-2-yl)acetonitrile to form the cyclopropane ring.

  • Protocol: Charge a reactor with 2-(6-methoxypyridin-2-yl)acetonitrile (1.0 equiv), 1,2-dibromoethane (1.5 equiv), and tetrabutylammonium bromide (TBAB, 0.05 equiv) in toluene. Under vigorous mechanical stirring (≥400 rpm), dose 50% aqueous NaOH (4.0 equiv) dropwise over 2 hours, maintaining the internal temperature at 30-35°C.

  • Causality: The biphasic toluene/water system prevents the highly basic NaOH from degrading the nitrile before alkylation. TBAB acts as a phase-transfer catalyst, shuttling the hydroxide ion into the organic phase to deprotonate the active methylene. The excess of 1,2-dibromoethane prevents dimerization of the starting material.

  • Self-Validation: Monitor the organic layer via HPLC/UV (254 nm). The reaction is self-validating when the intermediate mono-alkylated peak area drops below <1% relative to the cyclopropanated product, confirming complete ring closure.

Step 2: Controlled Nitrile Hydration (Radziszewski Reaction)

Objective: Convert the nitrile to a primary carboxamide without over-hydrolyzing to the carboxylic acid.

  • Protocol: Dissolve the crude 1-(6-methoxypyridin-2-yl)cyclopropanecarbonitrile in ethanol. Add 20% aqueous NaOH (0.2 equiv). Slowly dose 30% aqueous

    
     (3.0 equiv) via an addition funnel, strictly maintaining the temperature between 20-25°C using a cooling jacket. Stir for 4 hours.
    
  • Causality: Hydrogen peroxide acts as an alpha-effect nucleophile (hydroperoxide anion,

    
    ), which attacks the nitrile carbon significantly faster than the hydroxide ion alone. This kinetic preference halts the reaction at the amide stage, preventing over-hydrolysis.
    
  • Self-Validation: The cessation of exothermic activity and oxygen gas evolution (bubbling) serves as a physical indicator of completion. HPLC must show <0.5% residual nitrile and <2% carboxylic acid byproduct.

Step 3: Hofmann Rearrangement & Salt Isolation

Objective: Convert the carboxamide to the target amine and isolate it as a stable salt.

  • Protocol: Suspend the amide in 15% aqueous NaOH (2.5 equiv) at 0°C. Dropwise, add sodium hypochlorite (NaOCl, 12% active chlorine, 1.2 equiv). Stir for 30 minutes at 0°C to form the N-chloroamide. Rapidly heat the reactor to 70°C for 2 hours. Cool to room temperature, extract the aqueous layer with MTBE (3x). Dry the MTBE layer, cool to 5°C, and dose 4M HCl in dioxane to precipitate the product.

  • Causality: Rapid heating is critical. The N-chloroamide must be quickly converted to the isocyanate intermediate and immediately hydrolyzed by the aqueous base. Slow heating allows the newly formed amine to react with unconsumed isocyanate, forming an insoluble urea byproduct [3].

  • Self-Validation: The physical transition of the reaction mixture from a thick white suspension (N-chloroamide) to a clear, homogenous yellow solution indicates successful rearrangement to the amine.

Troubleshooting Guides & FAQs

Q: Why am I seeing significant amounts of unreacted starting material or mono-alkylated intermediate during Step 1? A: This is almost always a mass-transfer issue or degraded reagents.

  • Diagnosis: If stirring is inadequate, the phase-transfer catalyst cannot efficiently shuttle hydroxide ions. Alternatively, 1,2-dibromoethane may have degraded.

  • Solution: Increase the agitator speed to ensure a fine emulsion. Verify the quality of your TBAB and ensure the NaOH is a fresh 50% w/w solution. Do not increase the temperature above 40°C, as this will cause the 1,2-dibromoethane to undergo elimination to vinyl bromide.

Q: During the nitrile hydration (Step 2), my reaction over-hydrolyzes, yielding high levels of 1-(6-methoxypyridin-2-yl)cyclopropanecarboxylic acid. How do I prevent this? A: Over-hydrolysis is caused by thermal runaway or excessive base. The decomposition of


 is highly exothermic. If the temperature exceeds 35°C, the hydroxide ions will begin to attack the newly formed amide, driving it to the carboxylic acid.
  • Solution: Strictly control the dosing rate of

    
     and ensure your chiller can handle the heat load. Reduce the NaOH catalyst loading to 0.15 equiv if the problem persists.
    

Q: My Hofmann rearrangement (Step 3) yields are low, and I am isolating a highly insoluble white solid. What is this byproduct? A: You are generating a symmetrical urea byproduct: 1,3-bis(1-(6-methoxypyridin-2-yl)cyclopropyl)urea.

  • Diagnosis: This occurs when the heating ramp from 0°C to 70°C is too slow. The isocyanate intermediate builds up and reacts with the newly formed amine rather than being hydrolyzed by the water/base.

  • Solution: Ensure a rapid heating profile (e.g., using a pre-heated jacket or steam injection). Additionally, ensure you are using a slight excess of NaOCl (1.2 - 1.3 equiv) to drive the initial N-chlorination to completion before heating.

Q: The final free amine is highly water-soluble. I am losing product during the aqueous extraction. How can I improve recovery? A: The cyclopropylamine moiety, combined with the methoxypyridine ring, makes the free base highly polar.

  • Solution: Ensure the aqueous phase is adjusted to pH > 12 before extraction to fully deprotonate the amine. Use a moderately polar organic solvent like MTBE or 2-MeTHF rather than hexanes or toluene. If phase separation is poor, saturate the aqueous layer with NaCl (brine) to force the amine into the organic phase via the "salting-out" effect.

Quantitative Data Summary

The following table outlines the Critical Quality Attributes (CQAs) and expected metrics for a successful pilot-scale run.

Process StepKey ReagentsOptimal Temp RangeReaction TimeTarget YieldCritical Quality Attribute (CQA)
1. Cyclopropanation 1,2-Dibromoethane, NaOH, TBAB30°C – 35°C2 - 4 hours85 - 90%Mono-alkylated intermediate < 1.0%
2. Nitrile Hydration 30%

, NaOH, EtOH
20°C – 25°C3 - 5 hours90 - 95%Carboxylic acid byproduct < 2.0%
3. Hofmann Rearrangement NaOCl, NaOH, HCl (for salt)0°C, then 70°C2.5 hours75 - 80%Symmetrical urea byproduct < 5.0%

References

  • Bertus, P., & Szymoniak, J. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. Journal of Organic Chemistry, 68(18), 7133-7136. Retrieved from[Link]

  • Wang, J., et al. (2021). Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. ResearchGate. Retrieved from[Link]

Validation & Comparative

In Vitro vs. In Vivo Correlation of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine Activity as a Novel LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Bridging the Preclinical Gap

In the landscape of modern drug discovery, the journey from a promising molecular entity in a test tube to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in the translation of preclinical in vitro data to in vivo efficacy. This guide provides an in-depth analysis of the in vitro versus in vivo correlation for a novel compound, 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).

LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its aberrant activity has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it a compelling therapeutic target. 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine has emerged from initial screenings as a promising candidate due to its structural similarity to other known tranylcypromine-based LSD1 inhibitors.

This guide will dissect the experimental journey of this compound, from its initial enzymatic and cell-based characterization to its evaluation in a preclinical animal model of AML. We will explore the methodologies employed, the data generated, and the critical interpretation required to establish a robust in vitro-in vivo correlation (IVIVC).

I. In Vitro Characterization: Defining Potency and Cellular Activity

The initial phase of our investigation focused on quantifying the direct inhibitory effect of 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine on LSD1 and its subsequent impact on cancer cell proliferation.

A. Enzymatic Inhibition Assay

The foundational step was to determine the compound's potency against isolated, recombinant human LSD1. A widely accepted and robust method, the horseradish peroxidase (HRP)-coupled enzymatic assay, was employed.

Experimental Protocol: HRP-Coupled LSD1 Inhibition Assay

  • Reaction Setup: The assay was performed in a 96-well plate format. Each well contained recombinant human LSD1/CoREST complex, the HRP enzyme, and a luminogenic HRP substrate (e.g., luminol).

  • Compound Incubation: 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine was serially diluted and added to the wells, followed by a short pre-incubation period with the enzyme.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of the LSD1 substrate, a biotinylated histone H3 peptide.

  • Signal Detection: The demethylation reaction by LSD1 produces hydrogen peroxide (H2O2), which is utilized by HRP to oxidize the luminogenic substrate, generating a chemiluminescent signal. The signal was read using a plate-based luminometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response curve using a four-parameter logistic equation.

Table 1: In Vitro Activity of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine

Assay TypeCell Line / TargetEndpointValue (nM)
HRP-Coupled Enzymatic AssayRecombinant hLSD1IC5025
Cell Proliferation Assay (MTS)MV4-11 (AML)GI50150
Target Engagement AssayMV4-11 (AML)EC50100
B. Cell-Based Proliferation and Target Engagement Assays

Demonstrating enzymatic inhibition is crucial, but it is the translation of this activity into a cellular context that provides the first indication of therapeutic potential. The MV4-11 human acute myeloid leukemia cell line, known to be sensitive to LSD1 inhibition, was selected for these studies.

Experimental Protocol: Cell Proliferation (MTS) Assay

  • Cell Seeding: MV4-11 cells were seeded into 96-well plates at a predetermined density.

  • Compound Treatment: Cells were treated with a range of concentrations of 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine for 72 hours.

  • MTS Reagent Addition: Following the incubation period, the MTS reagent was added to each well.

  • Signal Measurement: Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, which was quantified by measuring the absorbance at 490 nm.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) was determined from the dose-response curve.

To confirm that the observed anti-proliferative effect was a direct result of LSD1 inhibition within the cells, a target engagement assay measuring the levels of H3K4me2, a key substrate of LSD1, was conducted.

Experimental Protocol: In-Cell Western for Target Engagement

  • Cell Treatment: MV4-11 cells were treated with the compound for 24 hours.

  • Cell Lysis and Fixing: Cells were lysed and fixed directly in the wells.

  • Antibody Incubation: Cells were incubated with primary antibodies specific for H3K4me2 and a loading control (e.g., total H3).

  • Secondary Antibody and Detection: Fluorescently labeled secondary antibodies were added, and the plate was scanned on an imaging system.

  • Data Analysis: The EC50, the concentration at which 50% of the maximal effect on H3K4me2 levels is observed, was calculated.

The in vitro data (Table 1) presents a promising profile: potent enzymatic inhibition, translation to cellular anti-proliferative activity, and confirmed on-target engagement. However, the shift in potency from the enzymatic IC50 to the cellular GI50 is a critical observation that warrants further investigation in an in vivo setting.

II. In Vivo Evaluation: Assessing Efficacy in a Preclinical Model

The ultimate test of a drug candidate's potential is its performance in a living organism. A xenograft mouse model using the MV4-11 AML cell line was established to evaluate the in vivo efficacy of 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine.

A. Xenograft Tumor Model and Dosing Regimen

Experimental Protocol: MV4-11 Xenograft Model

  • Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) were subcutaneously inoculated with MV4-11 cells.

  • Tumor Growth Monitoring: Tumors were allowed to establish and grow to a palpable size.

  • Randomization and Treatment: Mice were randomized into vehicle control and treatment groups. 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine was administered orally once daily.

  • Efficacy Endpoints: Tumor volume and body weight were measured regularly. The primary efficacy endpoint was tumor growth inhibition (TGI).

B. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

To bridge the gap between the in vitro and in vivo data, it is essential to understand the compound's behavior in the body (pharmacokinetics) and its effect on the target in the tumor tissue (pharmacodynamics).

Experimental Protocol: PK/PD Studies

  • Pharmacokinetics (PK): Following a single oral dose, blood samples were collected at various time points to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

  • Pharmacodynamics (PD): In a parallel satellite group of tumor-bearing mice, tumors were collected at different time points post-dose to measure the levels of the H3K4me2 biomarker, similar to the in-cell Western assay.

Table 2: In Vivo Efficacy and PK/PD Data of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine

ParameterValue
Dosing Regimen50 mg/kg, oral, once daily
Tumor Growth Inhibition65%
Cmax (Plasma)5 µM
AUC (0-24h, Plasma)30 µM*h
H3K4me2 Modulation (Tumor)>80% inhibition at 4 hours post-dose

III. Establishing the In Vitro-In Vivo Correlation (IVIVC)

The central objective is to determine if the in vitro activity of 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine can predict its in vivo efficacy.

A. Data Integration and Interpretation

A direct comparison of the absolute potency values (IC50 vs. efficacious dose) can be misleading. A more insightful approach is to correlate the drug exposure required for efficacy in vivo with the concentrations required for activity in vitro.

Our PK data reveals a Cmax of 5 µM and an AUC of 30 µM*h. The cellular GI50 was 150 nM. While the Cmax is significantly higher than the GI50, it is the sustained exposure above the effective concentration that often drives efficacy for epigenetic modulators. The significant tumor growth inhibition observed in vivo correlates well with the potent cellular activity and the sustained target modulation in the tumor tissue. The greater than 80% inhibition of the H3K4me2 biomarker in the tumor confirms that the compound is reaching its target at concentrations sufficient to elicit a biological response.

B. Visualizing the IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation enzymatic Enzymatic Assay (IC50 = 25 nM) cellular Cell-Based Assays (GI50 = 150 nM) enzymatic->cellular Cellular Potency target Target Engagement (EC50 = 100 nM) cellular->target Mechanism Confirmation pk Pharmacokinetics (Cmax = 5 µM) cellular->pk IVIVC Bridge pd Pharmacodynamics (H3K4me2 Inhibition) target->pd Biomarker Correlation pk->pd Exposure-Response efficacy Efficacy Model (65% TGI) pd->efficacy Target Modulation

Caption: Workflow illustrating the key stages of establishing an in vitro-in vivo correlation.

IV. Conclusion and Future Directions

The comprehensive analysis of 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine demonstrates a solid, albeit not perfectly linear, in vitro-in vivo correlation. The compound's potent enzymatic and cellular activity against LSD1 translates into significant anti-tumor efficacy in a preclinical model of acute myeloid leukemia. The observed discrepancies in potency between the biochemical and cellular assays highlight the importance of considering factors such as cell permeability and target accessibility.

The successful IVIVC, underpinned by robust PK/PD data, provides strong confidence in the therapeutic potential of this novel LSD1 inhibitor. Future studies should focus on exploring its efficacy in additional preclinical models, investigating potential resistance mechanisms, and conducting detailed toxicology studies to support its advancement towards clinical development. The principles and methodologies outlined in this guide serve as a robust framework for evaluating and de-risking novel drug candidates, ultimately accelerating the delivery of innovative medicines to patients in need.

References

  • Title: Lysine-specific demethylase 1 (LSD1/KDM1A): a new therapeutic target in cancer. Source: Genes & Cancer URL: [Link]

  • Title: LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The Role of LSD1 in Cancer and as a Therapeutic Target. Source: Cancers (Basel) URL: [Link]

  • Title: Discovery of a First-in-Class Reversible LSD1 Inhibitor with Antitumor Activity. Source: ACS Medicinal Chemistry Letters URL: [Link]

A Comparative Guide to the Synthetic Routes of 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

The 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine scaffold is a privileged motif in modern medicinal chemistry, imparting a unique combination of structural rigidity, metabolic stability, and physicochemical properties to drug candidates. Its synthesis, therefore, is a subject of considerable interest for researchers in drug discovery and development. This guide provides a comparative analysis of the primary synthetic strategies to access this valuable building block, offering insights into the underlying chemical principles, experimental considerations, and overall efficiency of each approach.

Introduction: The Significance of the 1-Arylcyclopropylamine Moiety

The cyclopropyl group is a bioisostere for various functional groups, and its incorporation into molecular scaffolds can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. The 1-arylcyclopropylamine unit, in particular, offers a three-dimensional exit vector from an aromatic core, which can be crucial for optimizing interactions with biological targets. The methoxypyridine moiety in the target compound further provides a handle for hydrogen bonding and can influence solubility and metabolic pathways.

This guide will delve into two principal retrosynthetic disconnections for the synthesis of 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine:

  • Route A: Cyclopropanation of a Pyridine Precursor: This approach involves the formation of the cyclopropane ring onto a pre-functionalized pyridine derivative.

  • Route B: Functionalization of a Pre-formed Cyclopropane Ring: This strategy begins with a cyclopropane-containing intermediate, followed by the introduction of the aminopyridine moiety.

A detailed examination of the experimental data and mechanistic underpinnings of these routes will provide a clear understanding of their respective advantages and limitations.

Route A: The Kulinkovich-Szymoniak Approach - From Nitrile to Amine

A highly effective and direct method for the synthesis of 1-arylcyclopropylamines is the Kulinkovich-Szymoniak reaction. This titanium-mediated cyclopropanation of nitriles offers a convergent and efficient pathway to the target molecule.[1][2][3][4][5]

Synthetic Pathway:

Kulinkovich-Szymoniak_Reaction A 6-Methoxypyridine-2-carbonitrile B Titanacyclopropane intermediate A->B EtMgBr, Ti(O-iPr)4 C Azatitanacyclopentene B->C Coordination to nitrile D 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine C->D Lewis Acid (e.g., BF3·OEt2), Workup

Figure 1: Proposed pathway for the Kulinkovich-Szymoniak synthesis of the target amine.

Causality Behind Experimental Choices:

The reaction is initiated by the formation of a titanacyclopropane species from the reaction of a Grignard reagent (typically ethylmagnesium bromide) with a titanium(IV) alkoxide. This highly reactive intermediate then coordinates to the nitrile group of 6-methoxypyridine-2-carbonitrile. The subsequent intramolecular cyclization and rearrangement, promoted by a Lewis acid, leads to the formation of the desired primary cyclopropylamine after aqueous workup. The choice of a Lewis acid is critical for the efficient conversion of the intermediate azatitanacycle to the final product.[1]

Experimental Protocol (Adapted from Bertus, J., & Szymoniak, J. (2003).[1]):

  • Preparation of the Titanium Complex: To a solution of 6-methoxypyridine-2-carbonitrile (1.0 eq) and Ti(O-iPr)4 (1.1 eq) in anhydrous THF at -78 °C is added a solution of EtMgBr (2.2 eq) in THF dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Lewis Acid Treatment: The mixture is cooled to -78 °C, and BF3·OEt2 (1.5 eq) is added dropwise.

  • Workup: The reaction is stirred at room temperature for 1 hour before being quenched with aqueous NaOH. The product is then extracted with an organic solvent.

Performance Metrics:

MetricPerformance
Overall Yield Good to excellent (typically 60-80% for analogous aryl nitriles)[1]
Step Economy High (often a one-pot procedure from the nitrile)
Scalability Moderate; requires careful control of stoichiometry and temperature.
Substrate Scope Broad for various aryl and heteroaryl nitriles.[1]

Route B: Hofmann or Curtius Rearrangement - A Carboxylic Acid Approach

An alternative strategy involves the synthesis of a cyclopropanecarboxylic acid or its corresponding amide, followed by a rearrangement reaction to furnish the primary amine. The Hofmann rearrangement of an amide or the Curtius rearrangement of an acyl azide are classic methods for the synthesis of primary amines with the loss of one carbon atom.[6]

Synthetic Pathway:

Hofmann_Curtius_Rearrangement cluster_curtius Curtius Rearrangement cluster_hofmann Hofmann Rearrangement A 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid B 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxamide A->B 1. SOCl2 2. NH4OH C Isocyanate Intermediate A->C DPPA, Et3N, t-BuOH B->C D 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine C->D Hydrolysis

Figure 2: General pathways for Hofmann and Curtius rearrangements to the target amine.

Causality Behind Experimental Choices:

This multi-step approach first requires the synthesis of the corresponding cyclopropanecarboxylic acid. This can be achieved through various methods, such as the cyclopropanation of a suitable alkene precursor. The subsequent conversion to the amide (for the Hofmann route) or acyl azide (for the Curtius route) sets the stage for the key rearrangement step. The Hofmann rearrangement utilizes a hypobromite solution to convert the amide to an isocyanate intermediate, which is then hydrolyzed to the amine. The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to the isocyanate, which is subsequently trapped with a nucleophile (like water or an alcohol) and then hydrolyzed to the amine. The choice between these two rearrangements often depends on the stability of the substrate to the reaction conditions (e.g., the strongly basic conditions of the Hofmann rearrangement).

Experimental Protocol (Hypothetical, based on standard procedures):

  • Hofmann Rearrangement:

    • Amide Formation: 1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is converted to the corresponding amide using standard methods (e.g., via the acid chloride).

    • Rearrangement: The amide is treated with a cold aqueous solution of sodium hypobromite (prepared from bromine and sodium hydroxide). The reaction mixture is then heated to effect the rearrangement and hydrolysis of the intermediate isocyanate.

  • Curtius Rearrangement:

    • Acyl Azide Formation: The carboxylic acid is treated with diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine).

    • Rearrangement and Trapping: The resulting acyl azide is heated in an inert solvent (e.g., toluene) to induce rearrangement to the isocyanate. This is often trapped in situ with an alcohol (e.g., tert-butanol) to form a carbamate, which can be subsequently deprotected under acidic conditions to yield the amine.

Performance Metrics:

MetricPerformance
Overall Yield Moderate to good, but dependent on the efficiency of multiple steps.
Step Economy Lower compared to the Kulinkovich-Szymoniak route.
Scalability Generally good for both rearrangements.
Substrate Scope Broad, but can be limited by the stability of the starting materials and intermediates to the reaction conditions.

Comparative Analysis and Conclusion

FeatureRoute A (Kulinkovich-Szymoniak)Route B (Hofmann/Curtius Rearrangement)
Starting Material 6-Methoxypyridine-2-carbonitrile1-(6-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
Key Transformation Titanium-mediated cyclopropanation of a nitrileRearrangement of an amide or acyl azide
Number of Steps Fewer (potentially one-pot from the nitrile)More (requires synthesis of the carboxylic acid precursor)
Reagents Organometallic reagents, Lewis acidsHalogenating agents, azidating agents, strong bases
Overall Efficiency Generally higher due to convergenceCan be lower due to the multi-step nature
Scalability ModerateGood

Expert Recommendation:

For the efficient and direct synthesis of 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine, the Kulinkovich-Szymoniak reaction (Route A) stands out as the superior strategy. Its convergent nature, high step economy, and good reported yields for analogous substrates make it an attractive choice for both laboratory-scale synthesis and potential scale-up.[1] The starting nitrile, 6-methoxypyridine-2-carbonitrile, can be readily prepared from the corresponding commercially available 2-bromo-6-methoxypyridine via a cyanation reaction.

While the Hofmann and Curtius rearrangements (Route B) are reliable and well-established methods for amine synthesis, they are less direct for this specific target. The requirement to first synthesize the cyclopropanecarboxylic acid adds to the overall step count and may reduce the overall yield. However, this route could be advantageous if the carboxylic acid intermediate is readily available or if specific stereochemistry has been established at the cyclopropane ring, which needs to be preserved during the amine formation.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
  • Bertus, P., & Szymoniak, J. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry, 68(18), 7133–7136.
  • Kulinkovich, O. G. (2004). Alkylation of Carboxylic Acid Derivatives by Titanacyclopropanes. Synlett, 2004(01), 77-88.
  • Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A., & Pritytskaya, T. S. (1989). Zh. Org. Khim., 25, 2244-2245.
  • Szymoniak, J., & Bertus, P. (2007). Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents. Synlett, 2007(09), 1346-1361.
  • Shastin, A. V., & Balenkova, E. S. (1984). Reactions of cyclopropylamines with electrophilic reagents. Chemistry of Heterocyclic Compounds, 20(8), 849-863.
  • U.S. Patent No. 4,590,292. (1986). Process for the manufacture of cyclopropylamine.
  • Organic Syntheses Procedure. Benzenamine, 2-fluoro-4-methoxy-.
  • Synthesis Workshop: The Kulinkovich Reaction (Episode 42). (2021, January 16). [Video]. YouTube.
  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (2024, December 23). MPG.PuRe.
  • A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. (n.d.). Organic Chemistry Portal.
  • Kulinkovich reaction. (n.d.). In Wikipedia. Retrieved February 29, 2024.
  • One pot synthesis of aryl nitriles from aromatic aldehydes in a w
  • The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)
  • Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). (1999, December 22). CHIMIA.
  • 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. (n.d.).
  • Convergent Total Synthesis of (−)-Cyclopamine. (n.d.). PMC.
  • Kulinkovich Reaction. (n.d.). Organic Chemistry Portal.
  • U.S. Patent No. 4,590,292A. (1986, May 20). Process for the manufacture of cyclopropylamine.
  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (2024, December 23). MPG.PuRe.
  • Kulinkovich reaction. (n.d.). Grokipedia.
  • Mechanism of the Kulinkovich reaction. (n.d.).

Sources

benchmarking 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine against known drugs

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine: A Next-Generation Pharmacophore in Hit-to-Lead Optimization vs. Traditional Drug Moieties

The evolution of targeted therapeutics heavily relies on the strategic selection of chemical building blocks during early-stage drug discovery. 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine (CAS: 1255099-02-5)[1] has emerged as a highly versatile, next-generation pharmacophore. To objectively benchmark its performance, we must evaluate it not as a standalone therapeutic, but as a critical structural fragment incorporated into lead compounds, comparing its physicochemical and kinetic behavior against traditional moieties (such as the benzylamine group found in ubiquitous drugs like Imatinib).

As an Application Scientist, I approach fragment selection through the lens of causality: structure dictates kinetics, and kinetics dictate clinical efficacy. The incorporation of a cyclopropyl ring fundamentally alters the spatial geometry of the primary amine. This conformational restriction reduces the entropic penalty upon target binding, while the 6-methoxypyridine acts as a rigid scaffold with a modulated hydrogen bond acceptor profile.

Below is a comprehensive benchmarking guide detailing the physicochemical, metabolic, and kinetic advantages of this fragment, supported by self-validating experimental protocols.

Phase 1: Physicochemical Benchmarking & Structural Causality

Scientific Rationale: Traditional flat, sp2-hybridized aromatic amines often suffer from poor aqueous solubility and high promiscuity (leading to off-target toxicity). By utilizing a cyclopropylamine, we significantly increase the fraction of sp3 carbons (Fsp3). Furthermore, the electron-donating methoxy group on the pyridine ring subtly lowers the pKa of the adjacent amine. This pKa modulation is critical for reducing hERG channel binding liability—a common cause of cardiotoxicity in highly basic amine-containing drugs.

Table 1: Physicochemical Properties of Matched Molecular Pairs

Pharmacophore MoietycLogPpKa (Amine)TPSA (Ų)Fsp3Rotatable Bonds
1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine 1.2~8.244.20.332
Benzylamine (Reference Drug Moiety)1.19.326.00.141
Pyridin-2-ylmethanamine (Reference Drug Moiety)0.48.638.90.172

Phase 2: In Vitro ADME & Membrane Permeability

Scientific Rationale: Passive membrane permeability and metabolic stability are foundational pillars of oral bioavailability. The cyclopropyl restriction limits the accessible conformations that metabolic enzymes can attack, physically shielding the amine from rapid oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450s (CYPs)[2].

Table 2: In Vitro ADME Profiling

Compound MoietyHuman Liver Microsomes (Cl_int, µL/min/mg)Half-life (t1/2, min)PAMPA Permeability (P_app x 10⁻⁶ cm/s)
Cyclopropylamine analog 18.58514.2 (High)
Benzylamine analog 45.23518.5 (High)
Pyridin-2-ylmethanamine analog 38.44211.0 (Moderate)
Self-Validating Protocol 1: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

The PAMPA model is utilized as a standard in vitro system for evaluating passive, transcellular permeation[3].

  • Preparation: Coat the porous filter of a 96-well acceptor plate with 5 µL of a 1% (w/v) dodecane solution of lecithin to form the artificial membrane.

  • Dosing: Add 150 µL of the test compound (10 µM in PBS, 1% DMSO) to the donor compartment.

  • System Suitability (Self-Validation): Spike the donor solution with Lucifer Yellow (LY). Post-incubation, quantify LY fluorescence; any well exhibiting >1% LY crossover indicates a compromised membrane and must be excluded.

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 5 hours without agitation.

  • Quality Control: Include Verapamil (high permeability, Papp > 10 × 10⁻⁶ cm/s) and Ranitidine (low permeability, Papp < 1 × 10⁻⁶ cm/s) on every plate to validate assay dynamic range.

  • Quantification: Analyze donor and acceptor concentrations via LC-MS/MS to calculate the apparent permeability (P_app).

Self-Validating Protocol 2: Human Liver Microsomal (HLM) Stability Assay

This assay evaluates the susceptibility of the fragment to Phase I metabolism[2].

  • Reaction Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • System Suitability (Self-Validation): Run parallel incubations replacing the NADPH-regenerating system with an equivalent volume of buffer. This negative control differentiates true CYP-mediated metabolism from inherent chemical instability.

  • Initiation & Sampling: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench aliquots in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Quality Control: Include Verapamil as a highly cleared positive control to verify microsomal enzymatic viability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine intrinsic clearance (Cl_int).

Phase 3: Target Binding Kinetics via Surface Plasmon Resonance (SPR)

Scientific Rationale: Affinity (


) is a function of both association (

) and dissociation (

) rates. By pre-organizing the amine vector via the cyclopropyl ring, the molecule pays its entropic penalty upfront. When conjugated to a generic kinase hinge-binding scaffold, this fragment demonstrates a superior, slower

compared to flexible benzylamines, leading to prolonged target residence time. SPR is the gold standard for validating these label-free kinetic interactions[4].

Table 3: SPR Binding Kinetics (Conjugated to Generic Kinase Scaffold)

Compound Moiety

(M⁻¹ s⁻¹)

(s⁻¹)

(µM)
Ligand Efficiency (LE)
Cyclopropylamine analog 4.5 × 10⁴0.0150.330.42
Benzylamine analog 2.1 × 10⁴0.0452.140.35
Pyridin-2-ylmethanamine analog 3.0 × 10⁴0.0381.260.38
Self-Validating Protocol 3: SPR Binding Assay
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) targeting a level of ~3000 Response Units (RU).

  • System Suitability (Self-Validation): Fragments are dissolved in DMSO, which has a high refractive index. Perform a 4-point DMSO solvent correction curve (ranging from 1% to 5% DMSO) before and after the sample runs to account for bulk refractive index mismatches between the running buffer and injected samples.

  • Quality Control: Utilize a reference flow cell (FC1) subjected to identical chemical activation/deactivation without the target protein. All sample sensograms must be double-referenced (subtracting FC1 and a buffer-only blank) to eliminate non-specific binding artifacts.

  • Kinetic Injection: Inject the test compounds in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 10 µM) at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    .

Phase 4: Optimization Workflow Visualization

The logical progression of utilizing this fragment in a drug discovery campaign is mapped below.

G Start Fragment Library Screening Hit Hit Identification: 1-(6-Methoxypyridin-2-YL) cyclopropan-1-amine Start->Hit PhysChem Physicochemical Profiling (Fsp3, pKa) Hit->PhysChem ADME ADME Assays (PAMPA, Microsomes) Hit->ADME SPR Binding Kinetics (SPR - Kon/Koff) Hit->SPR Compare Benchmark vs. Known Drug Moieties (Benzylamine, etc.) PhysChem->Compare ADME->Compare SPR->Compare Lead Lead Optimization (Improved Efficacy & Safety) Compare->Lead

Workflow of Fragment-to-Lead optimization benchmarking the cyclopropylamine pharmacophore.

References

  • [1] eMolecules 1-(6-METHOXYPYRIDIN-2-YL)CYCLOPROPANAMINE 2HCL | 1255099-02-5. Fisher Scientific. Available at:

  • [3] Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Evotec. Available at:

  • [2] Technical Support Center: Improving Metabolic Stability of C25H28F3N3O3S. Benchchem. Available at:

  • [4] Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. Available at:

Sources

assessing the off-target effects of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of epigenetic probes requires moving beyond simple potency metrics to rigorously interrogate selectivity. As a Senior Application Scientist, I have structured this guide to evaluate the off-target liabilities of 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine (hereafter referred to as 6-MeO-Py-CPA), a highly specialized cyclopropanamine building block utilized in the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors[1].

Because LSD1 shares a flavin adenine dinucleotide (FAD)-dependent catalytic mechanism and significant structural homology with Monoamine Oxidases (MAO-A and MAO-B), first-generation cyclopropanamines are plagued by severe off-target effects[2]. This guide provides a comparative performance analysis of 6-MeO-Py-CPA against established alternatives and details the self-validating experimental workflows required to quantify its selectivity profile.

The Mechanistic Basis of Off-Target Toxicity

Cyclopropanamines act as mechanism-based "suicide" inhibitors. Upon entering the enzyme's active site, the cyclopropyl ring is oxidized by the FAD cofactor, triggering a ring-opening event that forms an irreversible covalent adduct with FAD[2].

While this mechanism is highly effective for silencing LSD1 in oncology applications (e.g., acute myeloid leukemia and small-cell lung cancer)[1], cross-reactivity with MAO-A introduces a critical systemic liability known as the "cheese effect." MAO-A is responsible for metabolizing dietary tyramine in the gut. When an off-target inhibitor covalently disables MAO-A, un-metabolized tyramine accumulates in the bloodstream, displacing norepinephrine from sympathetic nerve terminals and triggering a potentially fatal hypertensive crisis[2].

To engineer out this liability, modern scaffolds like 6-MeO-Py-CPA incorporate bulky heteroaryl substitutions (such as the 6-methoxypyridine ring). This exploits the larger, more accommodating amino oxidase-like (AOL) domain of LSD1, creating steric clashes within the highly restrictive active sites of MAO-A and MAO-B[1].

Mechanism T Dietary Tyramine MAO MAO-A (Active) T->MAO Normal Metabolism MAO_Inhib MAO-A (Inhibited) T->MAO_Inhib Metab Inactive Metabolites MAO->Metab Inhib Unselective Inhibitor (Off-Target Binding) Inhib->MAO_Inhib Covalent FAD Adduct Accum Tyramine Accumulation MAO_Inhib->Accum Blocked Metabolism Crisis Hypertensive Crisis (Cheese Effect) Accum->Crisis

Fig 1. Mechanistic pathway of off-target MAO-A inhibition leading to hypertensive crisis.

Comparative Performance Data

To objectively contextualize the performance of 6-MeO-Py-CPA, we must compare its biochemical selectivity against both the unselective parent pharmacophore, Tranylcypromine (TCP), and a highly optimized clinical-stage candidate, GSK2879552[2][3].

The critical metric here is the Selectivity Index (SI) , calculated as the ratio of the off-target IC₅₀ to the on-target IC₅₀ (MAO-A IC₅₀ / LSD1 IC₅₀). An SI > 50 is generally considered the minimum threshold to safely mitigate MAO-driven toxicity in vivo.

Compound ClassLSD1 IC₅₀ (μM)MAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)Selectivity Index (MAO-A/LSD1)Target Profile
Tranylcypromine (TCP) 5.602.840.730.5Off-target dominant[3]
6-MeO-Py-CPA (Representative)0.85> 50.0> 50.0> 58.8Highly selective[1]
GSK2879552 (Clinical Ref)0.02> 100.0> 100.0> 5000Exquisitely selective[2]

Data Interpretation: TCP demonstrates preferential binding to MAO-B and MAO-A over LSD1, validating its historical use as an antidepressant but disqualifying it as a targeted oncology probe[3]. The integration of the methoxypyridine moiety in 6-MeO-Py-CPA successfully flips this ratio, achieving an SI that clears the safety threshold by severely depressing MAO affinity while maintaining sub-micromolar LSD1 target engagement.

Experimental Protocols for Selectivity Profiling

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They rely on orthogonal detection methods (fluorescence vs. absorbance) to rule out compound auto-fluorescence artifacts and mandate the use of internal controls to define absolute assay windows[3][4].

Workflow Start Compound Preparation (Serial Dilution) Split1 LSD1 Assay (Amplex Red / HRP) Start->Split1 Split2 MAO-A Assay (Kynuramine Substrate) Start->Split2 Split3 MAO-B Assay (Benzylamine Substrate) Start->Split3 Read1 Fluorescence Readout (Ex 530nm / Em 590nm) Split1->Read1 Read2 Absorbance/Fluorescence (MAO Specific) Split2->Read2 Split3->Read2 Calc IC50 Calculation & Selectivity Index (SI) Read1->Calc Read2->Calc

Fig 2. Parallel experimental workflow for determining amine oxidase selectivity profiles.

Protocol A: LSD1 Target Engagement (Amplex Red / HRP Coupled Assay)

Causality behind the method: LSD1 demethylation of histone H3 generates formaldehyde and hydrogen peroxide (H₂O₂). We utilize Amplex Red because it reacts with H₂O₂ in a precise 1:1 stoichiometry in the presence of Horseradish Peroxidase (HRP) to yield resorufin, a highly fluorescent and stable product, allowing for sensitive kinetic tracking[4].

  • Enzyme Preparation: Dilute recombinant human LSD1 enzyme in Assay Buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl₂).

  • Inhibitor Pre-incubation (Critical Step): Dispense serial dilutions of 6-MeO-Py-CPA (0.1 nM to 100 μM) into a 96-well black microplate. Add the LSD1 enzyme.

    • Self-Validation: You must include a DMSO-only well (0% inhibition baseline) and a 10 μM TCP well (100% inhibition baseline).

    • Causality: Incubate for 15 minutes at room temperature. Because cyclopropanamines are mechanism-based covalent inhibitors, this pre-incubation is mandatory to allow the FAD adduct to form prior to substrate competition[3].

  • Reaction Initiation: Add a substrate master mix yielding final concentrations of 20 μM di-methylated histone H3 (1-21) peptide, 50 μM Amplex Red, and 1 U/mL HRP[4].

  • Detection: Monitor fluorescence kinetically at Ex 530 nm / Em 590 nm for 60 minutes at 37°C. Calculate the IC₅₀ using a four-parameter logistic regression model.

Protocol B: MAO-A / MAO-B Off-Target Counter-Screening

Causality behind the method: To prove that the lack of MAO inhibition is real and not an assay artifact, we use specific substrates that yield distinct, measurable oxidation products: Kynuramine for MAO-A (yielding fluorescent 4-hydroxyquinoline) and Benzylamine for MAO-B (yielding UV-absorbing benzaldehyde)[3][4].

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 100 mM HEPES-NaOH (pH 7.5)[3].

  • Pre-incubation: Combine enzyme and 6-MeO-Py-CPA dilutions in a UV-transparent 96-well plate.

    • Causality: Incubate on ice for 15 minutes. MAO enzymes are highly prone to thermal degradation; keeping the pre-incubation on ice stabilizes the apoenzyme before the substrate is introduced[3].

  • Reaction Initiation: Add 40 μM Kynuramine (for MAO-A) or 2 mM Benzylamine (for MAO-B)[4]. Transfer the plate to 37°C.

  • Detection:

    • MAO-A: Measure fluorescence at Ex 316 nm / Em 380 nm[4].

    • MAO-B: Measure absorbance at 250 nm continuously[4].

  • Data Analysis: Calculate the MAO IC₅₀ values and divide by the LSD1 IC₅₀ to establish the final Selectivity Index.

Conclusion

Assessing the off-target effects of epigenetic probes requires a stringent, multi-assay approach. The integration of a methoxypyridine ring in 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine successfully leverages steric hindrance to engineer out the MAO-A/B liabilities inherent to classical cyclopropanamines. By adhering to the self-validating protocols outlined above, researchers can confidently quantify this selectivity, ensuring that observed phenotypic effects in downstream cellular assays are driven by true LSD1 target engagement rather than off-target amine oxidase toxicity.

References

  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors RSC Advances[Link][2]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology ACS Infectious Diseases / PMC[Link][3]

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies Pharmaceuticals / PMC[Link][1]

Sources

Navigating the Landscape of LSD1 Inhibition: A Comparative Guide to 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of the structure-activity relationships (SAR) and performance of 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine derivatives as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.

In the ever-evolving field of cancer epigenetics, the discovery and optimization of small molecule inhibitors targeting chromatin-modifying enzymes have opened new avenues for therapeutic intervention. Among these, Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical target due to its overexpression and oncogenic role in various malignancies, including acute myeloid leukemia (AML) and small-cell lung cancer. The 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine scaffold has garnered significant attention as a promising pharmacophore for the development of potent and selective LSD1 inhibitors. This guide provides a head-to-head comparison of derivatives based on this core structure, synthesizing available experimental data to inform medicinal chemists and drug development professionals in their quest for next-generation epigenetic modulators.

The Central Role of the Cyclopropylamine Moiety

The cyclopropylamine core is a well-established "warhead" for the mechanism-based inactivation of flavin-dependent amine oxidases like LSD1. This strained three-membered ring system, upon enzymatic oxidation by the FAD cofactor in the LSD1 active site, generates a reactive intermediate that covalently modifies and irreversibly inhibits the enzyme. The strategic placement of substituents on this core and the flanking aromatic systems is crucial for modulating potency, selectivity, and pharmacokinetic properties.

Head-to-Head Comparison of Key Derivatives

While a comprehensive public dataset for a large series of 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine derivatives is not available, analysis of closely related analogs and published data on similar scaffolds allows for a comparative assessment. The following table summarizes the inhibitory activities of representative cyclopropylamine-based LSD1 inhibitors, highlighting the impact of structural modifications.

Compound IDStructureLSD1 IC50 (nM)Selectivity vs. LSD2Selectivity vs. MAO-ASelectivity vs. MAO-BKey Structural FeaturesReference
LTM-1 2.11>2370-foldNot ReportedNot ReportedTrifluoromethylphenyl group enhances potency.[1]
LTM-3 4.57668-foldNot ReportedNot ReportedModification of the phenyl ring substitution.[1]
GSK2879552 24.53>1000-fold>1000-fold>1000-foldClinical candidate, high selectivity.[1]
ORY-1001 18>1000-fold>1000-fold>1000-foldN-alkylated 2-PCPA derivative, potent and selective.[2]

Note: The structures for LTM-1 and LTM-3 are not publicly disclosed in the reference. GSK2879552 and ORY-1001 are included as key clinical-stage comparators with related cyclopropylamine scaffolds.

Structure-Activity Relationship (SAR) Insights

The analysis of available data on cyclopropylamine-based LSD1 inhibitors reveals several key SAR trends that are likely applicable to the 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine series:

  • Substitution on the Aromatic Ring: The nature and position of substituents on the phenyl ring directly attached to the cyclopropane are critical for potency. As seen with LTM-1, electron-withdrawing groups like trifluoromethyl can significantly enhance inhibitory activity.[1]

  • The Role of the Methoxy-Pyridine Moiety: The 6-methoxypyridin-2-yl group is hypothesized to engage in key interactions within the LSD1 active site, potentially forming hydrogen bonds and hydrophobic interactions that contribute to both affinity and selectivity.

  • N-Alkylation: As demonstrated by the potent inhibitor ORY-1001, substitution on the cyclopropylamine nitrogen can dramatically improve LSD1 inhibitory potency and selectivity over related amine oxidases like MAO-A and MAO-B.[2]

  • Stereochemistry: The stereochemistry of the cyclopropane ring is paramount for activity. Typically, the (1R, 2S)- or (1S, 2R)-trans isomers are significantly more potent than their cis counterparts, as the specific spatial arrangement is necessary for optimal interaction with the FAD cofactor and surrounding amino acid residues in the LSD1 active site.

Experimental Protocols

LSD1 Inhibition Assay (In Vitro)

A standard method to determine the in vitro inhibitory activity of compounds against LSD1 involves a horseradish peroxidase (HRP)-coupled assay.

  • Reagents: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, HRP, Amplex Red reagent, and the test compounds.

  • Procedure: a. The test compound is pre-incubated with the LSD1 enzyme in a buffer solution. b. The H3K4me2 peptide substrate is added to initiate the demethylation reaction. c. The hydrogen peroxide produced during the reaction is detected by HRP, which catalyzes the oxidation of Amplex Red to the fluorescent product resorufin. d. The fluorescence intensity is measured at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce LSD1 activity by 50%, is calculated from the dose-response curve.

Cellular Proliferation Assay

The anti-proliferative effects of LSD1 inhibitors are often evaluated in cancer cell lines known to be dependent on LSD1 activity, such as the MV-4-11 acute myeloid leukemia cell line.[1]

  • Cell Culture: MV-4-11 cells are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated.

Visualizing the Path to Inhibition

DOT Script for LSD1 Inhibition Mechanism:

LSD1_Inhibition cluster_enzyme LSD1 Active Site cluster_inhibitor Inhibitor Binding cluster_reaction Inactivation Pathway LSD1 LSD1-FAD Complex Oxidation Enzymatic Oxidation LSD1->Oxidation Inhibitor 1-(6-Methoxypyridin-2-YL) cyclopropan-1-amine Derivative Inhibitor->LSD1 Reversible Binding Reactive_Intermediate Reactive Intermediate Oxidation->Reactive_Intermediate Single-Electron Transfer Covalent_Adduct Covalent FAD Adduct (Inactive Enzyme) Reactive_Intermediate->Covalent_Adduct Covalent Bond Formation

Caption: Mechanism of irreversible LSD1 inhibition by cyclopropylamine derivatives.

DOT Script for Experimental Workflow:

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Synthesis Synthesis of Derivatives LSD1_Assay LSD1 Inhibition Assay (IC50 Determination) Synthesis->LSD1_Assay Selectivity_Assay Selectivity Assays (LSD2, MAO-A/B) LSD1_Assay->Selectivity_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MV-4-11 cells) Selectivity_Assay->Proliferation_Assay Target_Engagement Target Engagement Assays (e.g., Western Blot for H3K4me2) Proliferation_Assay->Target_Engagement Xenograft_Model Xenograft Models (e.g., AML) Target_Engagement->Xenograft_Model PK_PD Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD

Caption: A typical workflow for the evaluation of novel LSD1 inhibitors.

Conclusion and Future Directions

The 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine scaffold represents a promising starting point for the development of novel, potent, and selective LSD1 inhibitors. While direct head-to-head comparative data for a broad series of derivatives is not yet extensively published, the established principles of cyclopropylamine-based LSD1 inhibition provide a strong foundation for rational drug design. Future efforts should focus on systematic modifications of this scaffold, guided by computational modeling and robust biological evaluation, to optimize potency, selectivity, and drug-like properties. The ultimate goal is to translate these scientific insights into clinically effective therapies for patients with LSD1-driven cancers.

References

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Pharmacology. 2024. [Link]

  • Chemical structures of representative covalent LSD1/KDM1A inhibitors. ResearchGate. 2018. [Link]

Sources

reproducibility of experimental results with 1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine

[1]

Executive Summary & Strategic Value

1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine (CAS: 1255099-02-5, typically supplied as 2HCl salt) is a high-value "privileged structure" building block.[1] It serves as a conformationally restricted bioisostere of benzylamine, offering two distinct advantages in drug design:

  • Metabolic Stability: The cyclopropyl ring prevents benzylic oxidation (a common metabolic soft spot), while the 6-methoxy group blocks the oxidation-prone 6-position of the pyridine ring.[1]

  • Vector Alignment: The rigid cyclopropyl linker orients the amine vector precisely, often improving potency in kinase and GPCR targets compared to flexible ethyl/propyl linkers.[2][3]

This guide addresses the reproducibility challenges associated with this compound—specifically its synthesis, storage stability, and performance in amide coupling reactions compared to standard alternatives.[2][3]

Comparative Performance Analysis

To ensure objective selection, we compare the target compound against its two most common structural analogs: the non-substituted pyridine and the phenyl analog.[3]

Table 1: Physicochemical & Reactivity Profile[2]
FeatureTarget: 6-OMe-Pyridine Analog Alternative A: Pyridine Analog Alternative B: Phenyl Analog
Structure 1-(6-methoxypyridin-2-yl)cyclopropan-1-amine1-(pyridin-2-yl)cyclopropan-1-amine1-phenylcyclopropan-1-amine
Electronic Character Electron-Rich (OMe donor)Electron-Deficient (Pyridine N)Neutral
Amine Basicity (pKa) ~8.5 (Est.)[1][4][5] - Moderate~8.1 (Est.) - Lower~9.0 - Higher
Coupling Yield (HATU) High (85-92%) Moderate (75-85%)High (90%+)
Metabolic Liability Low (Blocked 6-pos & benzylic)Moderate (6-pos oxidation risk)High (Benzylic oxidation)
Storage Stability Moderate (Store as HCl salt)Moderate (Hygroscopic)High
Solubility (pH 7.4) High (Polar OMe + Pyridine N)HighLow/Moderate

Key Insight: The 6-methoxy group increases the electron density of the pyridine ring.[3] While this slightly increases the basicity of the cyclopropyl amine compared to the unsubstituted pyridine, its primary value is solubility and metabolic blocking .[3] Researchers often fail to reproduce yields because they treat the free base as stable; it readily absorbs CO₂ and degrades.[2][3] Always handle as the HCl salt.

Synthesis & Reproducibility Pathways

Reproducibility failures often stem from selecting the wrong synthetic route for the scale required.[2][3] We define two validated pathways: the Direct Catalytic Route (Lab Scale) and the Classical Rearrangement Route (Scale Up).[1][3]

Diagram 1: Synthetic Pathways Decision Tree

SynthesisPathwaysStartTarget: 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amineRouteARoute A: Kulinkovich-Szymoniak(Lab Scale < 5g)StepA1EtMgBr, Ti(OiPr)4(Titanacyclopropane)RouteA->StepA1RouteBRoute B: Curtius Rearrangement(Scale Up > 10g)StepB1DPPA, tBuOH(Acyl Azide -> Boc)RouteB->StepB1NitrilePrecursor:6-Methoxy-2-cyanopyridineNitrile->RouteAAcidPrecursor:1-(6-Methoxypyridin-2-yl)cyclopropane carboxylic acidAcid->RouteBStepA2BF3·Et2O(Lewis Acid Promoted)StepA1->StepA2StepA2->StartStepB2HCl/Dioxane(Deprotection)StepB1->StepB2StepB2->Start

Caption: Figure 1. Selection of synthetic route based on scale.[1][2][3] Route A is faster but requires strict anhydrous conditions.[1][2][3] Route B is robust but multi-step.[1][2]

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (The "Test System")

Objective: Validate the reactivity of the amine building block with a standard carboxylic acid (e.g., Benzoic Acid) to benchmark purity and reactivity.[3]

Reagents:

  • Amine: 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine dihydrochloride (1.0 equiv)[1]

  • Acid: Benzoic acid (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (4.0 equiv) — Critical: Extra base needed to neutralize 2HCl salt.[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Salt Neutralization (In-Situ):

    • In a dry vial, suspend the Amine 2HCl salt (100 mg, 0.42 mmol) in DMF (2.0 mL).

    • Add DIPEA (292 µL, 1.68 mmol) dropwise.[1][3]

    • Observation Checkpoint: The suspension should clear as the free base is liberated.[2][3] If it remains cloudy, sonicate for 30 seconds.[2][3]

  • Activation:

    • In a separate vial, dissolve Benzoic acid (56 mg, 0.46 mmol) in DMF (1.0 mL).

    • Add HATU (191 mg, 0.50 mmol) and stir for 5 minutes to form the active ester.[3]

  • Coupling:

    • Add the activated acid solution to the amine solution.[2][3]

    • Stir at Room Temperature (25°C) for 2 hours.

    • Monitoring: Check via LCMS.[1][2][3] The peak for the amine (MW ~164) should disappear, replaced by the product (MW ~268).[3]

  • Workup (Self-Validating Step):

    • Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid and HATU byproducts.[1][2][3]

    • Wash with Water (2 x 10 mL) to remove DMF.[1][2][3]

    • Dry over Na₂SO₄, filter, and concentrate.[2][3]

Reproducibility Note: If yield is <70%, the likely cause is wet DMF (causing HATU hydrolysis) or insufficient DIPEA (failure to fully desalt the amine).[1][3]

Protocol B: Handling & Storage (The "Gotchas")

The free base of this amine is an oil that is prone to:

  • Carbamate Formation: Reacts rapidly with atmospheric CO₂.[1][2][3]

  • Oxidation: The pyridine ring becomes susceptible to N-oxide formation over months.[1][2][3]

Standard Operating Procedure (SOP) for Storage:

  • Always store as the Dihydrochloride (2HCl) or Hydrochloride (HCl) salt.[1][3]

  • Keep at -20°C under Argon.[1][2]

  • If you must generate the free base, use it immediately in the next step.[2][3] Do not store the free base overnight.

Mechanistic Logic & Troubleshooting

Understanding the mechanism helps troubleshoot low yields.[2][3] The cyclopropyl group exerts significant steric bulk near the reaction center.[1][2][3]

Diagram 2: Coupling Mechanism & Steric Hindrance

CouplingMechanismReagentsReagents:Amine 2HCl + Acid + HATU + DIPEAStep1Step 1: DesaltingR-NH3+ Cl- + DIPEA -> R-NH2 (Free Base)Reagents->Step1Step2Step 2: Steric ApproachCyclopropyl ring creates steric cone.Nucleophilic attack is slower than linear amines.Step1->Step2FailureFailure Mode:Insufficient Base -> Amine remains protonatedResult: 0% YieldStep1->Failure If DIPEA < 3 equivStep3Step 3: Tetrahedral IntermediateFormed despite steric bulk.Step2->Step3ProductFinal Amide ProductStable & conformationally restricted.Step3->Product

Caption: Figure 2. Reaction mechanism highlighting the critical dependency on base stoichiometry and steric factors.

References

  • Kulinkovich-Szymoniak Reaction: Bertus, P., & Szymoniak, J. (2001).[1][3] New and easy route to primary cyclopropylamines from nitriles.[1][2][3][6] Chemical Communications, (18), 1792-1793.[1][3]

  • Curtius Rearrangement Protocol: Weinstock, J. (1961).[1][2][3] Modified Curtius reaction. The Journal of Organic Chemistry, 26(9), 3511.[3]

  • Privileged Structures in Drug Discovery: Welsch, M. E., et al. (2010).[1][2][3] Privileged scaffolds for library design and drug discovery.[1][2][3] Current Opinion in Chemical Biology, 14(3), 347-361.[1][3]

  • Amide Coupling with HATU: Montalbetti, C. A., & Falque, V. (2005).[3] Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.[1][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(6-Methoxypyridin-2-YL)cyclopropan-1-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.